TBS-rG(Ac)
Description
BenchChem offers high-quality TBS-rG(Ac) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TBS-rG(Ac) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H47N5O8Si |
|---|---|
Molecular Weight |
741.9 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C39H47N5O8Si/c1-24(45)41-37-42-34-31(35(47)43-37)40-23-44(34)36-33(52-53(7,8)38(2,3)4)32(46)30(51-36)22-50-39(25-12-10-9-11-13-25,26-14-18-28(48-5)19-15-26)27-16-20-29(49-6)21-17-27/h9-21,23,30,32-33,36,46H,22H2,1-8H3,(H2,41,42,43,45,47)/t30-,32+,33?,36-/m1/s1 |
InChI Key |
WMJSMYRPSADDEA-YQSGVJEUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Gatekeeper of RNA Synthesis: A Technical Guide to the Tert-Butyldimethylsilyl (TBS) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly in the assembly of delicate RNA molecules, the strategic use of protecting groups is paramount. Among these, the tert-Butyldimethylsilyl (TBS) group has long held a prominent role as a robust guardian of the 2'-hydroxyl function of ribonucleosides. This technical guide provides an in-depth exploration of the TBS protecting group's role in RNA synthesis, offering a critical examination of its advantages, inherent challenges, and the meticulous experimental protocols required for its successful application and removal. For researchers and professionals in drug development, a thorough understanding of this foundational chemical strategy is essential for the efficient and high-fidelity synthesis of RNA-based therapeutics and research tools.
The Critical Role of 2'-Hydroxyl Protection
The presence of the 2'-hydroxyl group in RNA, absent in DNA, introduces a significant chemical challenge during synthesis. This nucleophilic group can interfere with the desired 3'-to-5' phosphodiester bond formation, leading to chain branching and cleavage. Therefore, a temporary shield for this reactive site is non-negotiable. An ideal protecting group must be stable throughout the multiple cycles of solid-phase synthesis and then be cleanly removed under conditions that do not compromise the integrity of the newly synthesized RNA strand[1].
TBS: A Stalwart Protector
The tert-butyldimethylsilyl (TBS) group has been a workhorse in RNA synthesis due to its favorable characteristics. It is a silyl (B83357) ether that offers excellent stability under both the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and the basic conditions used for the removal of protecting groups on the nucleobases[2][3].
Advantages of the TBS Protecting Group:
-
Acid and Base Stability: The TBS group is resilient to the acidic and basic treatments inherent in the cycles of solid-phase RNA synthesis, preventing premature deprotection and subsequent side reactions[2][3].
-
Established Chemistry: Its use is well-documented, and the protocols for its application and removal are well-established in the scientific community[1][4].
Disadvantages and Challenges:
Despite its utility, the TBS group is not without its drawbacks:
-
Steric Hindrance: The bulkiness of the TBS group can impede the coupling efficiency of the phosphoramidite (B1245037) monomers, often necessitating longer coupling times (up to 6 minutes) compared to DNA synthesis[1]. This can become particularly problematic in the synthesis of long RNA oligonucleotides[1].
-
Incomplete Stability: The TBS group is not completely stable to the basic conditions used for the removal of some base protecting groups. This partial loss can lead to cleavage of the phosphodiester backbone and, more critically, to the migration of the phosphate (B84403) linkage from the 3'-5' to the 2'-5' position, resulting in a non-natural and non-functional RNA sequence[1].
-
Non-Regiospecific Introduction: The initial protection of the ribonucleoside often yields a mixture of 2'- and 3'-TBS-protected isomers, which requires careful chromatographic separation to isolate the desired 2'-O-TBS isomer[1].
-
Migration: The TBS group can migrate between the 2' and 3' hydroxyl positions, particularly under basic conditions, which can lead to the formation of isomeric RNA monomers[1][5].
Quantitative Analysis: TBS in Comparison
The efficiency of RNA synthesis is a critical factor, especially in the context of therapeutic and diagnostic applications. The choice of the 2'-hydroxyl protecting group significantly impacts the overall yield and purity of the final product.
| Protecting Group | Average Coupling Efficiency (%) | Key Advantages | Key Disadvantages |
| TBS (TBDMS) | ~98.5-99%[6] | Well-established chemistry, good stability. | Steric hindrance, potential for migration and cleavage. |
| TOM | >99%[7][8][9][10] | Reduced steric hindrance, faster coupling, no migration. | |
| ACE | High coupling yields[1] | Orthogonal deprotection, purification with protecting group on. | More complex deprotection scheme. |
Experimental Protocols
Precise and reliable experimental procedures are the bedrock of successful RNA synthesis. The following sections detail the key protocols for the application and removal of the TBS protecting group.
Protocol 1: 2'-O-TBS Protection of Ribonucleosides
This protocol outlines a general procedure for the selective protection of the 2'-hydroxyl group of a ribonucleoside.
Materials:
-
5'-O-DMT protected ribonucleoside
-
Silver nitrate (B79036) (AgNO₃)
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the 5'-O-DMT protected ribonucleoside in anhydrous THF.
-
Add pyridine to the solution, followed by silver nitrate.
-
Add TBS-Cl to the reaction mixture and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The resulting residue contains a mixture of 2'-O-TBS and 3'-O-TBS isomers.
-
The isomers are separated by silica gel column chromatography to isolate the desired 5'-O-DMT-2'-O-TBS-ribonucleoside[11].
Protocol 2: Deprotection of the 2'-O-TBS Group
The removal of the TBS group is the final and a critical step in obtaining the functional RNA molecule. Several reagents can be employed for this purpose.
Method A: Tetrabutylammonium Fluoride (B91410) (TBAF)
-
Reagent: 1 M Tetrabutylammonium fluoride (TBAF) in THF.
-
Procedure: The protected oligoribonucleotide is treated with the TBAF solution at room temperature. The reaction time can vary depending on the sequence and length of the RNA[1][3].
Method B: Triethylamine Trihydrofluoride (TEA·3HF)
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in a solvent like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: The oligonucleotide is dissolved in the solvent, and TEA·3HF is added. The reaction is typically heated to accelerate the deprotection process[12]. This method is often considered more reliable than TBAF, especially in the presence of residual water.
Method C: Ammonium (B1175870) Fluoride
-
Reagent: Aqueous ammonium fluoride (NH₄F).
-
Procedure: This method offers a milder and safer alternative to other fluoride reagents. The deprotection is carried out by treating the oligonucleotide with an aqueous solution of NH₄F[13].
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | 1 M in THF, room temperature | Effective and widely used. | Sensitive to water, can lead to side reactions. |
| TEA·3HF | In NMP or DMSO, elevated temperature (e.g., 65°C) | More reliable than TBAF, less sensitive to water. | Can be corrosive. |
| NH₄F | Aqueous solution | Mild, safe, and cost-effective. | May require longer reaction times for complete deprotection. |
| HF/Pyridine | In THF | Effective | Highly corrosive and toxic. |
Visualizing the Process: Key Pathways and Workflows
To better illustrate the chemical transformations and the overall process, the following diagrams have been generated using Graphviz.
Caption: Workflow for the 2'-O-TBS protection of ribonucleosides.
Caption: Overall workflow of solid-phase RNA synthesis using TBS protection.
Caption: Mechanism of 2'-O-TBS deprotection by fluoride ions.
The Future of 2'-Hydroxyl Protection
The limitations of the TBS group have driven the development of alternative 2'-hydroxyl protecting groups. Groups like 2-O-triisopropylsilyloxymethyl (TOM) and 2'-bis(2-acetoxyethoxy)methyl (ACE) have emerged as promising alternatives, offering advantages such as reduced steric hindrance, faster coupling times, and orthogonal deprotection strategies[1]. The TOM group, for instance, incorporates a spacer that distances the bulky silyl group from the reaction center, leading to higher coupling efficiencies[1][7][8][9][10]. ACE protection allows for a unique deprotection scheme that is orthogonal to the standard acid and base treatments[1].
Conclusion
The tert-Butyldimethylsilyl (TBS) protecting group has been instrumental in advancing the field of chemical RNA synthesis. Its robust nature and well-understood chemistry have enabled the routine synthesis of RNA oligonucleotides for a myriad of research and therapeutic applications. However, the inherent challenges associated with its use, particularly steric hindrance and the potential for side reactions, have spurred innovation in the development of next-generation protecting groups. For scientists and researchers in the field, a comprehensive understanding of the nuances of TBS protection and its alternatives is crucial for optimizing the synthesis of high-quality RNA, a cornerstone of modern molecular biology and medicine.
References
- 1. atdbio.com [atdbio.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. glenresearch.com [glenresearch.com]
- 4. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 5. Migration of t-butyldimethylsilyl protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. kulturkaufhaus.de [kulturkaufhaus.de]
- 7. massbio.org [massbio.org]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Function of acetyl protection on guanosine in oligonucleotide synthesis.
An In-depth Technical Guide on the Function of Acetyl Protection on Guanosine (B1672433) in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling applications from diagnostics and therapeutics to synthetic biology. The process relies on the sequential addition of phosphoramidite (B1245037) building blocks to a growing chain on a solid support. To ensure the fidelity of this synthesis, reactive functional groups on the nucleobases must be temporarily masked with protecting groups. For guanosine, the exocyclic N2 amine is particularly nucleophilic and requires robust protection to prevent side reactions during the synthesis cycle.
While isobutyryl (iBu) and dimethylformamidine (dmf) are the most common protecting groups for guanosine, the acetyl (Ac) group plays a unique and multifaceted role. It is used as a labile, primary protecting group for other bases in mild synthesis strategies, but it more frequently appears as an unintended, problematic byproduct on guanosine during the standard synthesis cycle. This guide provides a detailed examination of the functions of acetyl protection on guanosine, outlining its impact on synthesis strategies, presenting comparative data, and providing detailed experimental protocols.
The Dual Role of the Acetyl Group with Guanosine
The involvement of the acetyl group in relation to guanosine during oligonucleotide synthesis can be categorized into two distinct scenarios:
-
Unwanted Byproduct Formation: In standard synthesis protocols, the "capping" step, which uses acetic anhydride (B1165640), can lead to the unwanted N2-acetylation of guanosine. This complicates the final deprotection step.
-
Component of UltraMild Synthesis: In specialized protocols designed for sensitive oligonucleotides, different guanosine protecting groups are used in combination with acetyl-protected cytidine. These protocols require a modified capping reagent to prevent the unwanted N2-acetylation of guanine (B1146940).
Section 1: N2-Acetyl Guanosine as a Byproduct of Standard Synthesis
During each cycle of solid-phase oligonucleotide synthesis, a capping step is performed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of n-1 deletionmer impurities.[1] The standard capping reagent is a mixture containing acetic anhydride (Ac₂O).
However, if a labile N2-protecting group is used on the guanosine phosphoramidite, such as 4-isopropyl-phenoxyacetyl (iPr-Pac), the acetic anhydride can cause a transamidation reaction. This reaction exchanges the intended protecting group for a more stable acetyl group, forming N2-acetyl-deoxyguanosine (Ac-dG) within the growing oligonucleotide chain.[2][3][4]
Consequences: The formation of Ac-dG is problematic because the acetyl group is significantly more stable and harder to remove than the original iPr-Pac group. While the iPr-Pac group is designed for rapid removal under mild conditions, the Ac-dG requires a much longer deprotection treatment, such as overnight incubation in ammonium (B1175870) hydroxide (B78521), to ensure its complete cleavage.[2] This extended exposure to basic conditions can damage sensitive modifications or labels elsewhere in the oligonucleotide.
Section 2: The Role of Guanosine Protection in UltraMild Synthesis
To enable the synthesis of oligonucleotides with base-sensitive modifications (e.g., certain dyes or modified bases), "UltraMild" synthesis and deprotection strategies have been developed. These strategies employ a set of highly labile protecting groups that can be removed under very gentle conditions, thereby preserving the integrity of the sensitive components.
The UltraMild phosphoramidite set typically includes:
-
dA: Phenoxyacetyl (Pac) protected
-
dC: Acetyl (Ac) protected
To prevent the problematic N2-acetylation of the iPr-Pac-dG monomer during the capping step, the standard capping reagent, acetic anhydride, is replaced. Phenoxyacetic anhydride (Pac₂O) is used instead.[2][5][6] This reagent effectively caps (B75204) the unreacted 5'-hydroxyl groups without causing the transamidation side reaction on the guanine base.[7] This modification is critical, as it allows for rapid and mild final deprotection of the oligonucleotide.
Section 3: N2-Acetyl Guanosine as a Phosphoramidite Building Block
While less common for standard DNA and RNA synthesis, N2-acetyl-protected guanosine phosphoramidites have been synthesized and used in specific applications, such as for Threose Nucleic Acid (TNA) synthesis.[8][9] The primary motivation for exploring alternative protecting groups is to modulate properties like steric hindrance during coupling. It has been suggested that the less bulky acetyl group may lead to higher coupling efficiencies compared to larger protecting groups like diphenylcarbamoyl (DPC).[10]
The synthesis of an N2-acetyl guanosine phosphoramidite follows the standard pathway for phosphoramidite production: protection of the exocyclic amine (acetylation), protection of the 5'-hydroxyl (tritylation), and finally phosphitylation of the 3'-hydroxyl.
Data Presentation: Deprotection Kinetics
The choice of protecting group is critically linked to the conditions required for its removal. The following table summarizes the deprotection half-lives (t₁₂) of various N-acyl protecting groups on 2'-deoxyribonucleosides under different basic conditions, illustrating the relative lability of the acetyl group.
Table 1: Deprotection Half-Lives (t₁₂) in Minutes for Various Protecting Groups at Room Temperature
| Protecting Group | Base | Aqueous Methylamine (40%) | Aqueous Ammonia (28%) | Ethanolic Ammonia (sat.) |
|---|---|---|---|---|
| Acetyl (Ac) | dC | < 1 | < 1 | 2 |
| Benzoyl (Bz) | dA | < 1 | 8 | 12 |
| Benzoyl (Bz) | dC | 2 | 12 | 20 |
| Isobutyryl (iBu) | dG | 3 | 35 | 90 |
| Phenoxyacetyl (Pac) | dA | < 1 | < 1 | 1 |
(Data adapted from a study on deprotection of 2'-deoxyribonucleosides[11])
As the data show, the acetyl group on deoxycytidine is removed extremely rapidly, often in less than a minute, highlighting its utility in fast deprotection schemes. The isobutyryl group on guanosine is significantly more stable, requiring longer treatment times for complete removal.
Table 2: Comparison of Common Guanosine Protection Strategies
| Strategy | Guanosine Protecting Group | Recommended Capping Reagent | Deprotection Conditions | Key Considerations |
|---|---|---|---|---|
| Standard | Isobutyryl (iBu) | Acetic Anhydride (Ac₂O) | NH₄OH, 55°C, 8-16 hours | Robust and widely used; slow deprotection. |
| Fast Deprotection | Dimethylformamidine (dmf) | Acetic Anhydride (Ac₂O) | NH₄OH, 55°C, 1-2 hours | Faster deprotection; dmf group is labile to acid detritylation, can lead to depurination.[12] |
| UltraMild | Isopropyl-phenoxyacetyl (iPr-Pac) | Phenoxyacetic Anhydride (Pac₂O) | 0.05M K₂CO₃ in MeOH, 4h, RT; or NH₄OH, 2h, RT.[2] | Required for sensitive labels; must avoid Ac₂O capping to prevent N2-acetylation. |
Experimental Protocols
Protocol 1: Synthesis of N2-Acetyl-2'-deoxyguanosine Nucleoside
This protocol is adapted from the synthesis of a TNA analogue and describes the N2-acetylation of a protected guanosine nucleoside.[9]
-
Starting Material: 3',5'-O-protected-2'-deoxyguanosine.
-
Dissolve the protected deoxyguanosine (1.0 eq) in anhydrous pyridine.
-
Add acetic anhydride (5.0 eq) to the solution under an inert atmosphere (Argon or N₂).
-
Stir the reaction at room temperature for 18-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding methanol (B129727).
-
Evaporate the solvent under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) to remove residual pyridine.
-
Purify the resulting N2-acetyl-3',5'-O-protected-2'-deoxyguanosine product by silica (B1680970) gel column chromatography.
Protocol 2: Standard Oligonucleotide Synthesis Cycle
This protocol outlines the four steps of a standard synthesis cycle on an automated synthesizer.
-
Step 1: Detritylation
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Purpose: Removes the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, freeing the 5'-hydroxyl for the coupling reaction.
-
-
Step 2: Coupling
-
Reagents: Phosphoramidite monomer (e.g., dG(iBu)-CE Phosphoramidite) and an activator (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
Purpose: The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
-
Step 3: Capping
-
Reagents:
-
Capping A: Acetic Anhydride in THF or Acetonitrile.[1]
-
Capping B: 16% N-Methylimidazole in THF.
-
-
Purpose: Acetylates any 5'-hydroxyl groups that failed to couple, preventing them from reacting in subsequent cycles.
-
-
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Purpose: Oxidizes the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Protocol 3: Deprotection Following Standard Synthesis (with Ac₂O Capping)
This protocol is for oligonucleotides synthesized using standard protecting groups (e.g., iBu-dG) and acetic anhydride capping. The conditions are designed to be stringent enough to remove any inadvertently formed N2-acetyl-dG.
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial to cover the support (typically 1-2 mL).
-
Seal the vial tightly and place it in an oven at 55°C for 12-16 hours (overnight). This extended time ensures the removal of the iBu group from guanine and any Ac groups formed during capping.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the support with 50% ethanol (B145695) or water and combine the rinse with the supernatant.
-
Dry the oligonucleotide solution in a vacuum concentrator.
Protocol 4: UltraMild Deprotection (for oligos made with Pac₂O Capping)
This protocol is for oligonucleotides synthesized with the UltraMild phosphoramidite set (Pac-dA, iPr-Pac-dG, Ac-dC) and phenoxyacetic anhydride (Pac₂O) capping.
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Seal the vial and let it stand at room temperature for 4 hours.[2]
-
Neutralization is critical: Before drying, add 6 µL of glacial acetic acid per 1 mL of the K₂CO₃/methanol solution to neutralize the base.[2]
-
Transfer the supernatant to a new tube.
-
Rinse the support with methanol and combine the rinse with the supernatant.
-
Dry the neutralized oligonucleotide solution in a vacuum concentrator.
-
Alternative: A faster deprotection can be achieved with concentrated ammonium hydroxide at room temperature for 2 hours.[7]
Conclusion
The function of acetyl protection on guanosine in oligonucleotide synthesis is context-dependent and nuanced. In standard synthesis protocols, it is primarily an undesirable byproduct of the acetic anhydride capping step, which complicates deprotection by forming a stable N2-acetyl-dG adduct that requires extended basic treatment for removal. Conversely, in UltraMild synthesis strategies, the intentional use of labile protecting groups on guanine (like iPr-Pac) necessitates the replacement of the standard capping agent with phenoxyacetic anhydride to prevent this side reaction. This modification is key to enabling rapid, gentle deprotection conditions suitable for highly sensitive oligonucleotides. Understanding this dual nature of guanosine acetylation is crucial for troubleshooting synthesis failures, optimizing protocols, and successfully producing complex, modified oligonucleotides for advanced research and therapeutic development.
References
- 1. Atom Scientific Ltd | Product | Capping B1 (40% acetic anhydride in acetonitrile, for AKTA OligoPilot) [atomscientific.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
TBS-rG(Ac) mechanism of action in solid-phase RNA synthesis.
An In-depth Technical Guide to the TBS-rG(Ac) Mechanism of Action in Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the use of 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N2-acetylguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (TBS-rG(Ac)) in solid-phase RNA synthesis. This phosphoramidite (B1245037) is a key building block for the automated chemical synthesis of RNA, a process critical for various applications in research and therapeutic development.
Core Principles of Solid-Phase RNA Synthesis
Solid-phase synthesis of RNA using the phosphoramidite method is a cyclical process that enables the sequential addition of ribonucleotide monomers to a growing RNA chain attached to a solid support, typically controlled pore glass (CPG).[1] This methodology simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[1] The synthesis for each nucleotide addition proceeds in a four-step cycle: deblocking, coupling, capping, and oxidation.[2]
A crucial aspect of RNA synthesis is the protection of reactive functional groups to prevent unwanted side reactions. The key protecting groups involved in the use of TBS-rG(Ac) are:
-
5'-Hydroxyl Group: Protected by an acid-labile dimethoxytrityl (DMT) group.
-
2'-Hydroxyl Group: Protected by a tert-butyldimethylsilyl (TBS) group, which is stable under the conditions of the synthesis cycle but can be removed with a fluoride (B91410) source. The steric bulk of the TBS group can influence coupling times.[3]
-
Exocyclic Amine of Guanosine: Protected by an acetyl (Ac) group.
-
Phosphorus Moiety: The phosphoramidite is protected with a β-cyanoethyl group.
The TBS-rG(Ac) Mechanism of Action
The core of the solid-phase synthesis is the coupling step, where the TBS-rG(Ac) phosphoramidite is added to the growing RNA chain. The mechanism follows the general principles of phosphoramidite chemistry.
The synthesis cycle begins with the removal of the 5'-DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The TBS-rG(Ac) phosphoramidite is then activated by a weak acid, such as 5-ethylthiotetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[4][5] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain to form a phosphite (B83602) triester linkage. Due to the steric hindrance of the 2'-O-TBS group, longer coupling times (up to 6 minutes) are often required compared to DNA synthesis.[3]
Following the coupling reaction, any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutations in the final RNA sequence.[1] The unstable phosphite triester is then oxidized to a more stable pentavalent phosphate (B84403) triester. This completes the cycle, and the process is repeated until the desired RNA sequence is assembled.
Quantitative Data on Synthesis Efficiency
The efficiency of each coupling step is critical for the overall yield and purity of the final RNA oligonucleotide. The use of TBS-protected phosphoramidites generally results in high coupling efficiencies.
| Protecting Group Strategy | Average Stepwise Coupling Efficiency (%) | Typical Coupling Time (minutes) | Reference |
| 2'-O-TBS | 98.7 | 6 | [6] |
| 2'-O-TOM | 98.9 | Not Specified | [6] |
| 2'-O-TBS with BTT activator | Not Specified | 3 | [5] |
| 2'-O-TBS with ETT activator | Not Specified | 6 | [5] |
Experimental Protocols
Synthesis of 5'-DMT-2'-O-TBS-N2-acetyl-guanosine-3'-CE-phosphoramidite
A general procedure for the synthesis of the TBS-rG(Ac) phosphoramidite involves the following key steps, starting from N2-acetyl-guanosine:
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.
-
2'-Hydroxyl Silylation: The 2'-hydroxyl group is selectively protected with tert-butyldimethylsilyl chloride (TBS-Cl). This reaction can produce a mixture of 2'- and 3'-O-TBS isomers, which require careful separation by silica (B1680970) gel chromatography.[3]
-
Phosphitylation: The 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to yield the final phosphoramidite.
Solid-Phase RNA Synthesis Cycle
The automated solid-phase synthesis of RNA using TBS-rG(Ac) phosphoramidite follows a four-step cycle for each nucleotide addition:
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).
-
Procedure: The detritylation solution is passed through the synthesis column to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile.
-
-
Coupling:
-
Reagents:
-
TBS-rG(Ac) phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile).[6]
-
-
Procedure: The phosphoramidite and activator solutions are mixed and delivered to the synthesis column. The reaction is allowed to proceed for approximately 6 minutes.[6] The column is then washed with anhydrous acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Capping Reagent B: N-Methylimidazole in THF.
-
-
Procedure: The two capping reagents are mixed and delivered to the synthesis column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: A solution of iodine (0.02 M) in a mixture of THF, pyridine, and water.
-
Procedure: The oxidizing solution is delivered to the synthesis column to convert the phosphite triester to a phosphate triester. The column is then washed with anhydrous acetonitrile.
-
This cycle is repeated for each subsequent nucleotide until the desired RNA sequence is synthesized.
Deprotection and Purification of the Synthesized RNA
Following synthesis, the RNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a multi-step process:
-
Cleavage and Base/Phosphate Deprotection:
-
Reagent: A mixture of aqueous methylamine (B109427) (40%) and ammonium (B1175870) hydroxide (B78521) (40%) (1:1, v/v) (AMA).[7]
-
Procedure: The solid support is treated with the AMA solution at 65°C for 15 minutes.[8] This cleaves the oligonucleotide from the support and removes the acetyl group from guanine (B1146940) and the cyanoethyl groups from the phosphates.
-
-
2'-O-TBS Deprotection (Desilylation):
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or a mixture of TEA, NMP, and TEA·3HF.[7] An alternative is 1 M tetrabutylammonium (B224687) fluoride (TBAF) in THF.[3]
-
Procedure (using TEA·3HF): The dried oligonucleotide is dissolved in a solution of TEA, NMP, and TEA·3HF and heated at 60-65°C for 1.5-2.5 hours.[5][7]
-
-
Purification: The crude RNA is typically purified by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[4]
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams outline the key pathways and workflows.
Caption: The four-step solid-phase RNA synthesis cycle.
Caption: The multi-step deprotection and purification workflow.
Caption: The mechanism of the phosphoramidite coupling reaction.
Conclusion
The use of TBS-rG(Ac) phosphoramidite is a well-established and reliable method for the solid-phase synthesis of RNA. Understanding the underlying chemical principles, optimizing the experimental protocols, and being aware of the critical parameters such as coupling times are essential for achieving high yields of pure RNA oligonucleotides. This guide provides the foundational knowledge for researchers and professionals working in the field of nucleic acid chemistry and drug development to successfully synthesize custom RNA molecules for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
Solubility Profile of TBS-rG(Ac) in Acetonitrile and Other Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of tert-Butyldimethylsilyl-2',3',5'-tri-O-acetylguanosine (TBS-rG(Ac)), a protected ribonucleoside crucial in oligonucleotide synthesis and related research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility behavior based on the general properties of similarly protected nucleosides. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to ascertain precise values for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in drug development and nucleic acid chemistry, offering both theoretical context and practical methodologies.
Introduction to TBS-rG(Ac) and the Importance of Solubility
TBS-rG(Ac) is a chemically modified form of the ribonucleoside guanosine (B1672433). The hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are protected by acetyl (Ac) groups, and a tert-butyldimethylsilyl (TBS) group protects the O6 position of the guanine (B1146940) base. These protecting groups are instrumental in synthetic organic chemistry, particularly in the synthesis of RNA oligonucleotides, as they prevent unwanted side reactions.
The solubility of protected nucleosides like TBS-rG(Ac) in various organic solvents is a critical parameter for several reasons:
-
Reaction Homogeneity: Achieving a homogeneous solution is essential for ensuring consistent and efficient chemical reactions. Poor solubility can lead to incomplete reactions and the formation of byproducts.
-
Purification: Solubility differences are often exploited in purification techniques such as crystallization and chromatography.
-
Formulation: In the context of drug development, the solubility of a compound directly impacts its formulation possibilities and subsequent bioavailability.
-
Handling and Dosing: Consistent and accurate dosing in experimental setups relies on the compound being fully dissolved.
Expected Solubility Profile of TBS-rG(Ac)
Based on the principles of "like dissolves like," TBS-rG(Ac) is expected to exhibit good solubility in a range of common organic solvents. Acetonitrile, being a polar aprotic solvent, is anticipated to be a suitable solvent. Other solvents in which protected nucleosides often show good solubility include dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), and ethyl acetate. Conversely, solubility is expected to be low in highly polar protic solvents like water and in nonpolar aliphatic hydrocarbon solvents such as hexane.
Table 1: Predicted Qualitative Solubility of TBS-rG(Ac) in Various Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Acetonitrile | Polar Aprotic | Good to Moderate | The polar nature of the nitrile group can interact with the polar functionalities of the protected nucleoside. |
| Dichloromethane (DCM) | Moderately Polar | Excellent | Often an excellent solvent for protected nucleosides due to its ability to solvate both polar and nonpolar regions. |
| Chloroform | Moderately Polar | Excellent | Similar to DCM, it is a good solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Its ether oxygen can act as a hydrogen bond acceptor, aiding in solvation. |
| Ethyl Acetate | Moderately Polar | Good to Moderate | A common solvent for chromatography and extraction of protected nucleosides. |
| Acetone | Polar Aprotic | Good to Moderate | A versatile polar aprotic solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | A powerful solvent, though its high boiling point can be a disadvantage for removal. |
| Methanol / Ethanol | Polar Protic | Moderate to Low | The hydroxyl groups of the solvent may have limited interaction with the protected, less polar nucleoside. |
| Water | Polar Protic | Very Low / Insoluble | The hydrophobic protecting groups significantly reduce aqueous solubility. |
| Hexane / Heptane | Nonpolar | Very Low / Insoluble | The overall polarity of TBS-rG(Ac) is likely too high for significant solubility in nonpolar alkanes. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common techniques for determining the solubility of a compound like TBS-rG(Ac) in organic solvents.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of TBS-rG(Ac) to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the excess solid. A syringe filter (e.g., 0.22 µm PTFE) is suitable for this purpose.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of TBS-rG(Ac) in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Calculation: Calculate the original concentration in the saturated solution based on the dilution factor. This concentration represents the equilibrium solubility.
Shake-Flask Method Workflow
Kinetic Solubility Determination (Turbidimetric Method)
Kinetic solubility is often measured in early drug discovery and process development to quickly assess the solubility of a compound from a stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of TBS-rG(Ac) in a solvent in which it is highly soluble (e.g., DMSO or DMF).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the test organic solvent.
-
Precipitation Monitoring: Monitor the wells for the appearance of turbidity or precipitation. This can be done visually or, more accurately, using a nephelometer or a plate reader that can measure light scattering.
-
Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Kinetic Solubility Workflow
Factors Influencing Solubility
Several factors can influence the solubility of TBS-rG(Ac) in organic solvents:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.
-
Solvent Polarity and Hydrogen Bonding Capacity: The interplay of these solvent properties will determine the extent to which they can favorably interact with the protected nucleoside.
-
Presence of Water: Small amounts of water in organic solvents can significantly impact the solubility of polar compounds, sometimes increasing it through co-solvency effects or decreasing it by promoting aggregation.
Conclusion
While specific quantitative solubility data for TBS-rG(Ac) is not widely published, a strong qualitative understanding of its solubility profile can be inferred from its chemical structure. The presence of silyl (B83357) and acetyl protecting groups renders it significantly more soluble in a range of organic solvents, particularly those of moderate to high polarity, such as acetonitrile, DCM, and THF, as compared to unprotected guanosine. For researchers requiring precise quantitative data, the standardized experimental protocols provided in this guide, such as the shake-flask method for equilibrium solubility, offer a reliable path forward. A thorough understanding and experimental determination of solubility are paramount for the successful application of TBS-rG(Ac) in organic synthesis and pharmaceutical development.
TBS-rG(Ac) molecular weight and chemical properties.
An In-depth Technical Guide to TBS-rG(Ac): A Key Intermediate in Oligonucleotide Synthesis and a Modulator of Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBS-rG(Ac) is a chemically modified guanosine (B1672433) ribonucleotide that plays a crucial role as a building block in the solid-phase synthesis of RNA oligonucleotides. Its strategic use of protecting groups—a tert-butyldimethylsilyl (TBS) group at the 2'-hydroxyl, an acetyl (Ac) group at the N2 position of the guanine (B1146940) base, and typically a dimethoxytrityl (DMT) group at the 5'-hydroxyl—ensures the regioselective formation of phosphodiester bonds during RNA synthesis. Beyond its role in chemical synthesis, as a nucleoside analog, TBS-rG(Ac) and its deprotected forms have the potential to influence biological processes. Nucleoside analogs are known to act as inhibitors of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular weight, chemical properties, synthesis, and potential biological implications of TBS-rG(Ac), offering valuable insights for researchers in chemical biology and drug development.
Core Molecular and Chemical Properties
TBS-rG(Ac) is an acetylated guanosine ribonucleotide featuring a TBS protecting group on the hydroxyl moiety. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C39H47N5O8Si | |
| Molecular Weight | 741.90 g/mol | |
| CAS Number | 1256468-15-1 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as acetonitrile, dichloromethane, and DMSO. Sparingly soluble in water. | |
| Stability | The TBS protecting group is stable under basic conditions used for the removal of other protecting groups but is labile to fluoride (B91410) ions. The acetyl protecting group is base-labile. |
Synthesis and Purification
The synthesis of TBS-rG(Ac) as a phosphoramidite (B1245037) building block for oligonucleotide synthesis is a multi-step process involving the strategic protection of reactive functional groups. A representative synthetic workflow is outlined below.
Experimental Protocol: Synthesis of 5'-O-DMT-2'-O-TBS-N2-acetylguanosine-3'-O-phosphoramidite
This protocol describes a common method for preparing the phosphoramidite of TBS-rG(Ac), a crucial reagent for automated solid-phase RNA synthesis.
Materials:
-
N2-Acetylguanosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Silver nitrate (B79036) (AgNO3)
-
Tetrahydrofuran (THF, anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297), Hexanes, Triethylamine (B128534) (for chromatography)
Procedure:
-
5'-O-DMT Protection:
-
Dissolve N2-acetylguanosine in anhydrous pyridine.
-
Add DMT-Cl in portions while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Purify the resulting 5'-O-DMT-N2-acetylguanosine by silica gel column chromatography.
-
-
2'-O-TBS Protection:
-
Dissolve the 5'-O-DMT-N2-acetylguanosine in anhydrous THF.
-
Add silver nitrate (AgNO3) and stir the suspension.
-
Add TBS-Cl and continue stirring at room temperature, protected from light.
-
Monitor the reaction by TLC for the formation of the 2'-O-TBS product. This reaction often yields a mixture of 2'- and 3'-O-TBS isomers that require careful separation.
-
Filter the reaction mixture to remove silver salts and evaporate the solvent.
-
Purify the desired 5'-O-DMT-2'-O-TBS-N2-acetylguanosine by silica gel column chromatography, carefully separating it from the 3'-isomer.
-
-
3'-O-Phosphitylation:
-
Dissolve the purified 5'-O-DMT-2'-O-TBS-N2-acetylguanosine in anhydrous dichloromethane.
-
Add DIPEA to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR).
-
Quench the reaction with a suitable reagent and purify the crude product by precipitation or flash chromatography on silica gel deactivated with triethylamine to yield the final phosphoramidite product.
-
Purification: The final phosphoramidite product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine to prevent the degradation of the product. The purity is assessed by TLC, NMR (1H, 13C, 31P), and mass spectrometry.
Biological Activity and Mechanism of Action
As a nucleoside analog, the deprotected form of TBS-rG(Ac) can interfere with nucleic acid synthesis. This activity is the basis for the therapeutic use of many nucleoside analogs as antiviral and anticancer agents.
Inhibition of DNA/RNA Synthesis
Modified nucleosides, once intracellularly phosphorylated to their triphosphate form, can act as competitive inhibitors of DNA and RNA polymerases. Incorporation of these analogs into a growing nucleic acid chain can lead to chain termination due to the modification at the 2' or 3' position of the ribose sugar, thereby halting replication and transcription.
Induction of S-Phase Cell Cycle Arrest and Apoptosis
The inhibition of DNA synthesis is a major cellular stress signal that can trigger cell cycle checkpoints. The inability to complete DNA replication leads to an arrest in the S-phase of the cell cycle.[1] Prolonged S-phase arrest can subsequently lead to the activation of apoptotic pathways, resulting in programmed cell death. This process often involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in a cell population following treatment with a nucleoside analog like deprotected TBS-rG(Ac).
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Deprotected TBS-rG(Ac) solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the deprotected TBS-rG(Ac) for a specified period (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by the fluorescence intensity of the PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S-phase would indicate S-phase arrest.[2][3]
-
Applications in Research and Development
-
Oligonucleotide Synthesis: TBS-rG(Ac) phosphoramidite is a standard reagent in the automated solid-phase synthesis of RNA molecules for various research applications, including RNA interference (RNAi), aptamer selection, and studies of RNA structure and function.
-
Drug Discovery: As a nucleoside analog, it serves as a lead compound for the development of novel antiviral and anticancer agents. Further modifications to its structure could enhance its therapeutic index.
-
Chemical Biology: TBS-rG(Ac) and related protected ribonucleosides are valuable tools for the synthesis of chemically modified RNA probes to study biological processes such as RNA processing, translation, and localization.
Conclusion
TBS-rG(Ac) is a vital molecule at the interface of chemistry and biology. Its well-defined chemical properties and role in solid-phase synthesis make it an indispensable tool for the production of synthetic RNA. Furthermore, its classification as a nucleoside analog provides a foundation for exploring its potential as a modulator of fundamental cellular processes like DNA replication and cell cycle progression. This guide provides a technical foundation for researchers and professionals working with this important compound, from its chemical synthesis to its potential biological applications.
References
- 1. Inhibition of DNA replication and induction of S phase cell cycle arrest by G-rich oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTP induces S-phase cell-cycle arrest and inhibits DNA synthesis in K562 cells but not in normal human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
An In-depth Technical Guide to tert-butyldimethylsilyl (TBDMS) Protected RNA Monomers
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of ribonucleic acid (RNA) is a foundational technology in modern molecular biology and therapeutic development. The ability to reliably produce high-purity RNA oligonucleotides is critical for applications ranging from CRISPR gene editing and RNA interference (RNAi) to the development of mRNA vaccines and aptamer-based diagnostics. A key element in successful solid-phase RNA synthesis is the strategic use of protecting groups, among which the tert-butyldimethylsilyl (TBDMS) group for the 2'-hydroxyl function of ribonucleosides has been a long-standing and robust choice.[1][2]
This technical guide provides a comprehensive overview of the core features of TBDMS-protected RNA monomers, including their synthesis, application in solid-phase synthesis, and deprotection strategies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA.
Core Features of TBDMS Protection
The presence of a 2'-hydroxyl group in RNA, absent in DNA, introduces a significant challenge in its chemical synthesis. This reactive group must be protected during the phosphoramidite (B1245037) coupling reaction to prevent the formation of undesired 2'-5' phosphodiester linkages and to ensure the integrity of the growing RNA chain.[1][2] The TBDMS group offers a reliable solution for this purpose due to several key features:
-
Stability: The TBDMS group is stable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group during each cycle of solid-phase synthesis.[1] It is also resistant to the basic conditions used for the removal of protecting groups on the nucleobases and the phosphate (B84403) backbone.[1]
-
Selective Removal: The silicon-oxygen bond of the TBDMS ether can be selectively cleaved using a fluoride (B91410) ion source, most commonly triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).[1][2] This orthogonality allows for the deprotection of the 2'-hydroxyl group without affecting other protecting groups.
-
Compatibility: TBDMS-protected RNA monomers are compatible with standard automated DNA/RNA synthesizers and phosphoramidite chemistry.[3][4]
Despite its widespread use, the TBDMS group also presents some challenges, primarily due to its steric bulk. This can lead to longer coupling times and potentially lower coupling efficiencies compared to DNA synthesis or RNA synthesis with less bulky 2'-protecting groups like TOM (triisopropylsilyloxymethyl).[5][6]
Quantitative Data on TBDMS-Protected RNA Monomer Performance
The efficiency of RNA synthesis is critically dependent on the coupling efficiency at each step. The following tables summarize key quantitative data related to the performance of TBDMS-protected RNA monomers under various conditions.
Table 1: Coupling Efficiency of TBDMS-Protected RNA Monomers with Different Activators
| Activator | Concentration (M) | Coupling Time (min) | Typical Coupling Efficiency (%) |
| 1H-Tetrazole | 0.45 | 10-15 | ~95-97 |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 - 0.75 | 6 | >98 |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 0.25 - 0.44 | 3-6 | >98.5 |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.2 | 5-10 | >98 |
Data compiled from multiple sources, including Glen Research and other cited literature.[3][7][8]
Table 2: Deprotection Conditions for TBDMS-Protected RNA
| Reagent | Temperature (°C) | Time | Notes |
| Base Deprotection (Cleavage from support & removal of base/phosphate protecting groups) | |||
| Ammonium (B1175870) Hydroxide/Ethanol (3:1) | 55-65 | 4-17 hours | Standard "slow" deprotection.[9] |
| Ammonium Hydroxide/Methylamine (B109427) (AMA) | 65 | 10-15 minutes | "UltraFast" deprotection. Requires appropriate base protecting groups (e.g., Ac-C).[9][10] |
| 2'-O-TBDMS Deprotection (Desilylation) | |||
| Tetrabutylammonium Fluoride (TBAF) in THF | Room Temperature | 8-24 hours | Performance can be variable due to water content.[9][11] |
| Triethylamine Trihydrofluoride (TEA·3HF) in NMP or DMSO | 65 | 1.5-2.5 hours | More reliable and faster than TBAF.[9][11] |
| Ammonium Fluoride | Room Temperature | Mild conditions | Applicable for fully protected "RNA only" substrates.[12] |
| Potassium Fluoride | Room Temperature | Mild conditions | Applicable for "mixed RNA/non-RNA" substrates.[12] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving TBDMS-protected RNA monomers.
Protocol 1: Solid-Phase Synthesis of RNA using TBDMS-Protected Monomers
This protocol outlines a single coupling cycle on an automated DNA/RNA synthesizer.
Materials:
-
TBDMS-protected RNA phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile (B52724) (0.1 M).
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).
-
Capping solution A (acetic anhydride/pyridine/THF) and B (16% N-methylimidazole/THF).
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine).
-
Deblocking solution (3% trichloroacetic acid or dichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile for washing.
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside.
Procedure:
-
Deblocking (Detritylation): The 5'-DMT group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution to free the 5'-hydroxyl group.
-
Coupling: The TBDMS-protected phosphoramidite monomer and the activator solution are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain. A coupling time of 3-6 minutes is typically used with an efficient activator like ETT or BTT.[8][13]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove any unreacted reagents and byproducts.
-
This cycle is repeated until the desired RNA sequence is assembled.
Protocol 2: Cleavage and Deprotection of TBDMS-Protected RNA
This protocol describes the two-step deprotection process after the solid-phase synthesis is complete.
Step 1: Cleavage from Support and Removal of Base and Phosphate Protecting Groups (using AMA)
-
Transfer the solid support from the synthesis column to a sealed vial.
-
Add a solution of ammonium hydroxide/40% methylamine (1:1, v/v) to the vial.
-
Heat the vial at 65°C for 10-15 minutes.[10]
-
Cool the vial and carefully transfer the supernatant containing the partially deprotected RNA to a new tube.
-
Wash the solid support with an ethanol/water mixture and combine the wash with the supernatant.
-
Evaporate the solution to dryness.
Step 2: Removal of 2'-O-TBDMS Protecting Groups (using TEA·3HF)
-
Dissolve the dried, partially deprotected RNA in anhydrous DMSO or NMP.
-
Add triethylamine trihydrofluoride (TEA·3HF).
-
Heat the mixture at 65°C for 2.5 hours.[9]
-
Cool the reaction and precipitate the fully deprotected RNA using n-butanol or an appropriate buffer and desalting column.
-
The purified RNA can then be analyzed by HPLC or mass spectrometry.
Visualizing the Workflow and Chemical Logic
The following diagrams, generated using the DOT language, illustrate the key processes in RNA synthesis involving TBDMS-protected monomers.
Conclusion
The tert-butyldimethylsilyl protecting group has been a workhorse in the chemical synthesis of RNA for decades. Its robustness and reliability have enabled the routine production of RNA oligonucleotides for a wide array of research and therapeutic applications. While newer protecting groups with improved coupling kinetics have emerged, the extensive body of literature and the well-established protocols associated with TBDMS chemistry ensure its continued relevance in the field. A thorough understanding of its features, performance characteristics, and the nuances of its application is essential for any scientist or researcher involved in the synthesis of RNA.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
The Cornerstone of Synthetic RNA: A Technical Guide to Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
The precise chemical synthesis of ribonucleic acid (RNA) oligonucleotides is a foundational technology in modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. From siRNA and antisense oligonucleotides to CRISPR guide RNAs and mRNA vaccines, the ability to create custom RNA sequences with high fidelity is paramount. The predominant method underpinning this capability is phosphoramidite (B1245037) chemistry, a robust and automatable solid-phase synthesis technique. This in-depth guide elucidates the core principles, experimental protocols, and critical considerations of phosphoramidite chemistry for RNA synthesis.
Core Principles of RNA Phosphoramidite Chemistry
At its heart, solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleotide units to a growing chain anchored to a solid support, most commonly controlled pore glass (CPG) or polystyrene.[] The synthesis proceeds in the 3' to 5' direction, a contrast to the 5' to 3' direction of enzymatic RNA synthesis.[2] The key building blocks are ribonucleoside phosphoramidites, which are nucleosides with reactive phosphorus(III) groups.[][4]
A significant challenge in RNA synthesis, not present in DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar.[] This group is highly reactive and must be protected throughout the synthesis to prevent unwanted side reactions and chain degradation.[5][6] The choice of the 2'-hydroxyl protecting group is a critical factor influencing the efficiency and fidelity of the synthesis.[5][6]
The Building Blocks: RNA Phosphoramidites
A ribonucleoside phosphoramidite monomer is a chemically modified nucleoside designed for efficient solid-phase synthesis. It is characterized by several key features:
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, an acid-labile group that is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[7]
-
2'-Hydroxyl Protection: A variety of protecting groups are used for the 2'-hydroxyl, with tert-butyldimethylsilyl (TBDMS) being one of the most common.[5][6] Other notable groups include 2'-O-triisopropylsilyloxymethyl (TOM) and 2'-bis(2-acetoxyethoxy)methyl (ACE).[5] The steric bulk of these groups can affect coupling efficiency.[5]
-
3'-Phosphoramidite Moiety: A reactive phosphoramidite group is attached to the 3'-hydroxyl. This group, typically a diisopropylamino phosphoramidite, is activated during the coupling step to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing RNA chain.[4]
-
Base Protection: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions. Common protecting groups include benzoyl (Bz), acetyl (Ac), isobutyryl (iBu), and phenoxyacetyl (PAC).[6][8][9]
The Solid-Phase RNA Synthesis Cycle
The synthesis of an RNA oligonucleotide on an automated synthesizer involves a four-step cycle that is repeated for each nucleotide addition.[][7]
Step 1: Detritylation (Deblocking)
The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support.[7] This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[4][7] This step exposes the 5'-hydroxyl group, making it available for the next coupling reaction.
Step 2: Coupling
The activated phosphoramidite monomer and an activator, such as tetrazole or a more efficient activator like 5-ethylthio-1H-tetrazole (ETT), are delivered to the solid support.[4][10] The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl of the growing RNA chain.[4] This reaction forms a phosphite triester linkage between the new nucleotide and the growing chain.[7] Due to the steric hindrance of the 2'-protecting group, coupling times for RNA synthesis are generally longer than for DNA synthesis.[5]
Step 3: Capping
To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[2][7] This is accomplished by treating the support with a mixture of acetic anhydride (B1165640) and a catalyst, such as 1-methylimidazole.[2] This step ensures that only the full-length oligonucleotides are extended in subsequent cycles.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester.[7] This is typically done using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[7] This step completes the addition of one nucleotide, and the cycle can be repeated to add the next one.
Post-Synthesis Processing: Deprotection and Purification
Once the desired RNA sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.[7] This is a multi-step process that requires careful execution to avoid degradation of the RNA.
Cleavage and Base Deprotection
The oligonucleotide is first cleaved from the solid support. This is often achieved concurrently with the removal of the protecting groups on the nucleobases and the phosphate backbone. A common reagent for this step is a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA).[11][12]
2'-Hydroxyl Deprotection
The removal of the 2'-hydroxyl protecting groups is a critical and often challenging step. For the widely used TBDMS group, a source of fluoride (B91410) ions, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF), is used.[5][10]
Purification
The final product is a mixture of the full-length RNA sequence and shorter, capped sequences. Purification is necessary to isolate the desired oligonucleotide. Common purification methods include:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): A high-resolution method suitable for obtaining very pure RNA.
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase and ion-exchange HPLC can be used for purification.[10][12] "DMT-on" purification is a common strategy where the final DMT group is left on the full-length product, allowing for its separation based on hydrophobicity.[12]
Quantitative Data in RNA Synthesis
The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the final product.
| Parameter | Typical Value | Significance |
| Coupling Efficiency | >98% | A small decrease in coupling efficiency leads to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides. |
| Final Yield (after purification) | Varies significantly based on length and sequence | Typically in the range of nanomoles to micromoles for standard laboratory-scale synthesis. |
| Purity (after purification) | >90% | High purity is essential for most applications to avoid off-target effects or ambiguous experimental results. |
Experimental Protocols
Protocol: Solid-Phase RNA Synthesis Cycle (Automated)
This is a generalized protocol for an automated RNA synthesizer. Specific parameters will vary based on the instrument, reagents, and scale of synthesis.
-
Resin Preparation: A solid support (e.g., CPG) with the first nucleoside pre-attached is packed into a synthesis column.
-
Cycle Program: The synthesizer is programmed with the desired RNA sequence.
-
Reagent Delivery: The synthesizer delivers the following reagents in a sequential and timed manner for each cycle:
-
Deblocking Solution: 3% Trichloroacetic acid in dichloromethane.
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile.
-
Phosphoramidite Solution: 0.1 M RNA phosphoramidite in acetonitrile.
-
Capping Solution A: Acetic anhydride/Lutidine/THF.
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solvent: Acetonitrile.
-
-
Cycle Repetition: The cycle is repeated until the full-length RNA is synthesized.
Protocol: Cleavage and Deprotection of RNA Oligonucleotides
Caution: Work in a fume hood and wear appropriate personal protective equipment. Use RNase-free materials.
-
Cleavage and Base Deprotection:
-
Transfer the solid support from the synthesis column to a 1.5 mL screw-cap tube.[13]
-
Add 1 mL of AMA solution (a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine).[11]
-
Cool the tube to room temperature.
-
Transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Wash the solid support with RNase-free water and combine the washes with the supernatant.[11]
-
Dry the combined solution in a vacuum concentrator.[13]
-
-
2'-TBDMS Deprotection:
-
To the dried RNA pellet, add a solution of triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[10][14] For example, 250 µL of a solution made by combining 1.5 mL NMP, 750 µL triethylamine, and 1 mL TEA·3HF.[13]
-
Cool the reaction on ice.
-
-
Quenching and Precipitation:
-
Quench the desilylation reaction by adding a quenching buffer or by precipitating the RNA.
-
For precipitation, add 25 µL of 3 M sodium acetate (B1210297) (pH 5.2) and 1 mL of n-butanol.[13][14]
-
Incubate at -70°C for at least 1 hour.[13]
-
Centrifuge at high speed to pellet the RNA.
-
Wash the pellet with 70% ethanol (B145695) and dry.[13]
-
Resuspend the purified RNA in an appropriate RNase-free buffer.
-
Logical Relationships in RNA Synthesis
Conclusion
Phosphoramidite chemistry remains the gold standard for the chemical synthesis of RNA. A thorough understanding of the underlying chemistry, the function of protecting groups, and the intricacies of the synthesis and deprotection steps is essential for researchers and developers working with synthetic RNA. While the process is highly automated, careful consideration of the choice of monomers, synthesis parameters, and purification strategies is critical to achieving high yields of pure, functional RNA oligonucleotides for a wide array of applications. The continued development of new protecting groups and synthesis methodologies promises to further enhance the efficiency and accessibility of this powerful technology.
References
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atdbio.com [atdbio.com]
- 6. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. academic.oup.com [academic.oup.com]
- 11. wenzhanglab.com [wenzhanglab.com]
- 12. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. glenresearch.com [glenresearch.com]
Methodological & Application
Application Notes: A Guide to the Synthesis of RNA using TBS-rG(Ac) Phosphoramidite
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. A widely adopted and robust method for solid-phase RNA synthesis employs phosphoramidites with a tert-butyldimethylsilyl (TBS) group protecting the 2'-hydroxyl of the ribose sugar and an acetyl (Ac) group protecting the exocyclic amine of guanosine (B1672433) (rG). This TBS-rG(Ac) chemistry offers a balance of stability during the synthesis cycles and efficient removal during the final deprotection steps. These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals on the standard use of TBS-rG(Ac) in RNA synthesis.
The synthesis cycle is analogous to standard DNA synthesis, involving sequential de-blocking, coupling, capping, and oxidation steps.[1] However, key modifications are necessary to accommodate the steric hindrance of the 2'-TBS group and to ensure the integrity of the RNA molecule.[2] Specifically, longer coupling times are generally required for RNA phosphoramidites compared to their deoxy counterparts.[2]
Post-synthesis, a two-stage deprotection procedure is essential. The first stage removes the acyl protecting groups from the nucleobases, followed by the removal of the 2'-O-TBS silyl (B83357) ethers. Careful execution of these steps is critical to prevent degradation of the RNA product and to ensure high purity and yield.[2][3]
Experimental Protocols
Reagent Preparation
-
Phosphoramidite (B1245037) Solution: Dissolve the TBS-rG(Ac) phosphoramidite and other RNA phosphoramidites (e.g., TBS-rA(Bz), TBS-rC(Ac), TBS-U) in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.[4] Ensure the solvent is of the highest quality to prevent moisture contamination.
-
Activator Solution: Prepare a solution of a suitable activator, such as 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole, in anhydrous acetonitrile. ETT is known to reduce coupling times.[3][5]
-
Capping Solutions:
-
Capping A: Acetic anhydride (B1165640)/Pyridine/THF.
-
Capping B: 16% N-Methylimidazole/THF.
-
Note: For RNA synthesis, tert-butylphenoxyacetic anhydride can be used as an alternative capping reagent to minimize acyl exchange on the nucleobases.[2]
-
-
Oxidizer Solution: A standard solution of 0.02 M iodine in THF/Water/Pyridine is typically used.
-
Deblocking Solution: Prepare a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) for the removal of the 5'-dimethoxytrityl (DMT) group.[1]
Automated Solid-Phase RNA Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer using a solid support, typically controlled pore glass (CPG), with the initial nucleoside attached. The following steps constitute one synthesis cycle:
-
De-blocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treating the column with the deblocking solution.[1]
-
Coupling: The prepared TBS-rG(Ac) phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain.[1] Due to the steric bulk of the TBS group, a longer coupling time is necessary compared to DNA synthesis.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of failure sequences (n-1) in subsequent cycles.[1]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treatment with the oxidizer solution.[1]
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Cleavage and Deprotection
This is a critical two-stage process to liberate the synthesized RNA from the solid support and remove all protecting groups.
Stage 1: Base and Phosphate Deprotection
This step removes the acetyl (Ac) group from guanosine and other base-protecting groups, as well as the cyanoethyl groups from the phosphate backbone.
-
Method A (Ammonia/Ethanol):
-
Transfer the solid support to a screw-cap vial.
-
Add a 3:1 (v/v) mixture of concentrated ammonium (B1175870) hydroxide (B78521) and ethanol.
-
Incubate the vial at 55-65°C for 4-5 hours.[3][5] This treatment cleaves the oligonucleotide from the support and removes the base and phosphate protecting groups.
-
After incubation, cool the vial and transfer the supernatant containing the partially protected RNA to a new tube. Evaporate the solution to dryness.
-
-
Method B (AMA - Ammonium Hydroxide/Aqueous Methylamine):
-
Transfer the solid support to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).
-
Incubate the vial at 65°C for 10-15 minutes.[3]
-
Cool the vial, transfer the supernatant, and evaporate to dryness. This method is significantly faster for bases protected with acetyl groups.[6]
-
Stage 2: 2'-O-TBS Deprotection
This step removes the tert-butyldimethylsilyl (TBS) groups from the 2'-hydroxyl positions.
-
Re-dissolve the dried, base-deprotected RNA pellet in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6]
-
Add triethylamine (B128534) trihydrofluoride (TEA·3HF).[6]
-
Incubate the mixture at 65°C for 2.5 hours.[6]
-
Quench the reaction by adding an appropriate quenching buffer.
Purification of the Synthesized RNA
Following deprotection, the crude RNA product contains the full-length sequence along with shorter failure sequences. Purification is typically performed using denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction (SPE) for DMT-on purification. The choice of method depends on the length of the RNA and the required purity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and deprotection of RNA using TBS-protected phosphoramidites.
Table 1: Solid-Phase Synthesis Parameters
| Parameter | Recommended Value | Notes |
| Phosphoramidite Conc. | 0.1 M in Acetonitrile | Higher concentrations can be beneficial.[4] |
| Activator Conc. | 0.25 - 0.5 M | E.g., ETT or 1H-Tetrazole. |
| Coupling Time | 5 - 15 minutes | Longer times are needed for RNA monomers due to the steric hindrance of the 2'-TBS group.[1][2] |
| Coupling Efficiency | >99% | Crucial for the synthesis of long oligonucleotides.[] |
Table 2: Deprotection Conditions
| Step | Reagent | Temperature (°C) | Duration | Notes |
| Stage 1: Base & Phosphate Deprotection | ||||
| Method A | NH₄OH / EtOH (3:1) | 55 - 65 | 4 - 5 hours | A standard, reliable method.[3][5] |
| Method B | AMA (NH₄OH / 40% MeNH₂) | 65 | 10 - 15 minutes | Ultra-fast method, compatible with acetyl protecting groups.[3][6] |
| Stage 2: 2'-O-TBS Deprotection | ||||
| Standard Method | TEA·3HF in DMSO | 65 | 2.5 hours | An efficient alternative to TBAF, which can require 8-24 hours.[3][6] |
Visualizations
RNA Synthesis Workflow
Caption: Automated solid-phase RNA synthesis and deprotection workflow.
Deprotection Scheme for TBS-rG(Ac) containing RNA
Caption: Two-stage deprotection process for synthetic RNA.
References
Application Notes and Protocols: Deprotection of TBS Ethers using Tetrabutylammonium Fluoride (TBAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBS) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Its popularity stems from its ease of introduction, stability under a broad range of reaction conditions, and crucially, its selective removal under specific conditions. Tetrabutylammonium fluoride (B91410) (TBAF) is the most common reagent for the cleavage of TBS ethers, regenerating the parent alcohol. The high affinity of the fluoride ion for silicon provides a strong thermodynamic driving force for this deprotection.[1][2][3] This document provides detailed protocols, reaction data, and troubleshooting for the TBAF-mediated deprotection of TBS ethers.
Mechanism of Action
The deprotection of TBS ethers with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack forms a transient, pentacoordinate silicon intermediate.[1][3] Driven by the formation of the very strong Si-F bond, this intermediate collapses, releasing the alkoxide, which is subsequently protonated during workup to yield the desired alcohol.[1][2][4]
References
Post-Synthesis Workup of RNA Synthesized with TBS Monomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthesis workup of RNA oligonucleotides synthesized using tert-butyldimethylsilyl (TBS) protected monomers. The following sections outline the critical steps of cleavage, deprotection, and purification, offering a comparative analysis of common methodologies to guide researchers in selecting the optimal procedure for their specific application.
Overview of Post-Synthesis Workup
The successful isolation of high-quality, full-length RNA oligonucleotides following solid-phase synthesis is a multi-step process. Each step is crucial for removing protecting groups and separating the desired product from failure sequences and other impurities. The typical workflow for RNA synthesized with TBS chemistry involves:
-
Cleavage and Base Deprotection: The synthesized RNA is first cleaved from the solid support, and the protecting groups on the exocyclic amines of the nucleobases (A, C, G) are removed.
-
2'-O-TBS Deprotection: The silyl (B83357) protecting groups on the 2'-hydroxyls of the ribose sugars are removed. This step is critical and requires specific reagents to avoid RNA degradation.
-
Purification: The crude, fully deprotected RNA is purified to isolate the full-length product from truncated sequences and other contaminants.
Cleavage and Base Deprotection
This initial step is typically performed simultaneously using a basic solution. The choice of reagent can impact the speed of deprotection and the integrity of the RNA.
Comparison of Cleavage and Base Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Ammonium (B1175870) Hydroxide (B78521)/Ethanol (B145695) (3:1 v/v) | 55°C for 12-17 hours | Standard, well-established method. | Long reaction time; can cause some loss of the 2'-O-TBS group, potentially leading to chain scission[1]. |
| Aqueous Methylamine (40%) | 65°C for 10-15 minutes | Significantly faster than ammonia/ethanol[2]. | More volatile and requires careful handling. |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C for 10 minutes | Rapid deprotection; considered optimal for both TBDMS- and TOM-protected RNA[3][4]. | Requires use of acetyl (Ac) protected cytidine (B196190) to avoid base modification[3][4]. |
Experimental Protocol: Cleavage and Base Deprotection with AMA
This protocol is recommended for its speed and efficiency.
-
Preparation: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Cleavage:
-
Transfer the solid support containing the synthesized RNA from the synthesis column to a 2 mL screw-cap vial.
-
Add 1.5 mL of the AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 10 minutes[5].
-
-
Elution:
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of RNase-free water and combine the supernatant with the previous collection.
-
-
Drying: Evaporate the combined solution to dryness using a centrifugal vacuum concentrator.
2'-O-TBS Deprotection
The removal of the TBS protecting group from the 2'-hydroxyl is a critical step that requires a fluoride (B91410) source. Incomplete deprotection will result in a heterogeneous product, while harsh conditions can lead to cleavage of the phosphodiester backbone.
Comparison of 2'-O-TBS Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Tetrabutylammonium (B224687) Fluoride (TBAF) | 1 M in THF, Room temp, 12-24 hours | Effective for desilylation. | Sensitive to moisture, which can reduce efficiency[6][7]; long reaction time; can be difficult to remove during purification, sometimes requiring repeated desalting[8]. |
| Triethylamine (B128534) Trihydrofluoride (TEA·3HF) | Neat or in DMSO/NMP, 65°C, 1.5-2.5 hours | More reliable and less sensitive to moisture than TBAF[6][7][9]; faster reaction times[6]; easier workup and higher RNA yields have been reported[8]. For one specific RNA, a yield of 2.4 µg/mg CPG was achieved with TEA·3HF compared to 0.03 µg/mg CPG with TBAF[8]. | Highly corrosive and requires careful handling in a fume hood. |
| Ammonium Fluoride (NH₄F) | Aqueous solution, 60°C, 6 hours | Safe, mild, and cost-effective alternative to more hazardous fluoride reagents[10]. | Slower reaction time compared to TEA·3HF. |
Experimental Protocol: 2'-O-TBS Deprotection with TEA·3HF
This protocol is recommended for its reliability and efficiency.
-
Preparation:
-
Ensure the crude RNA pellet from the previous step is completely dry.
-
Prepare the deprotection solution in a polypropylene (B1209903) tube (avoid glass). A common formulation is a mixture of anhydrous DMSO, triethylamine (TEA), and TEA·3HF. For a DMT-on purification, a typical ratio is 115 µL DMSO, 60 µL TEA, and 75 µL TEA·3HF[5].
-
-
Deprotection Reaction:
-
Quenching and Precipitation:
-
Cool the reaction mixture on ice.
-
Add a quenching buffer (e.g., 1.75 mL of Glen-Pak RNA Quenching Buffer) for cartridge purification or proceed to butanol precipitation.
-
For precipitation, add 25 µL of 3 M sodium acetate (B1210297) (pH 5.2) and 1 mL of n-butanol[2][11].
-
Vortex thoroughly and cool at -70°C for at least 30 minutes[1][11].
-
Centrifuge at high speed for 10-30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol, centrifuge again, and decant.
-
Dry the RNA pellet using a centrifugal vacuum concentrator.
-
Purification of RNA Oligonucleotides
Purification is essential to isolate the full-length RNA product from failure sequences and byproducts of the deprotection steps. The choice of purification method depends on the desired purity, the length of the oligonucleotide, and the scale of the synthesis.
Comparison of Purification Methods
| Method | Principle | Purity | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >85%[12] | Excellent for "DMT-on" purification, which separates full-length products from failure sequences[13][14]. Can handle large scales. | Resolution may decrease for longer oligonucleotides[12]. |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on charge (phosphate backbone). | High | Excellent resolution for longer oligonucleotides and for separating sequences of similar length. | Typically uses non-volatile salt gradients, requiring a subsequent desalting step. Not suitable for RNA at high pH due to risk of degradation[14]. |
| Solid-Phase Extraction (SPE) Cartridge | Hydrophobic interaction, similar to RP-HPLC. | >80%[12] | Fast and convenient for routine purification and desalting. | Lower resolution and purity compared to HPLC, especially for longer oligos[12]. |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size. | High | Excellent resolution, capable of separating N from N-1 sequences. | Lower capacity, more labor-intensive, and recovery can be lower. |
Experimental Protocol: DMT-on Reversed-Phase HPLC Purification
This is a widely used and effective method for purifying synthetic RNA.
-
Sample Preparation: After 2'-O-TBS deprotection (without a final acid treatment to remove the DMT group), dissolve the crude, DMT-on RNA pellet in a suitable aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
-
HPLC Conditions:
-
Column: A reversed-phase column suitable for oligonucleotides (e.g., C18).
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile (B52724).
-
Gradient: A linear gradient of increasing acetonitrile concentration to elute the DMT-on RNA. The hydrophobic DMT group causes the full-length product to be retained longer than the DMT-off failure sequences.
-
-
Fraction Collection: Collect the major peak corresponding to the DMT-on RNA.
-
DMT Removal (Detritylation):
-
Evaporate the collected fraction to dryness.
-
Resuspend the pellet in 80% aqueous acetic acid and incubate at room temperature for 15-30 minutes.
-
-
Desalting:
-
Quench the acetic acid with a buffer (e.g., TEAA).
-
Desalt the purified RNA using a method such as ethanol precipitation, size-exclusion chromatography, or a desalting cartridge to remove the cleaved trityl group and salts.
-
-
Final Product: Resuspend the purified, deprotected, and desalted RNA pellet in RNase-free water or a suitable buffer for storage at -20°C or -80°C. Purity can be confirmed by analytical HPLC or mass spectrometry.
References
- 1. glenresearch.com [glenresearch.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). | Semantic Scholar [semanticscholar.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Gulf Bio Analytical [gulfbioanalytical.com]
- 14. atdbio.com [atdbio.com]
Purifying Synthetic RNA: Application Notes and Protocols for Oligonucleotides with TBS Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of RNA oligonucleotides synthesized using tert-butyldimethylsilyl (TBS) protecting groups for the 2'-hydroxyl position. The strategic use of TBS groups is a cornerstone in modern solid-phase RNA synthesis, ensuring the integrity of the RNA backbone during chain elongation. However, the successful isolation of high-purity, full-length RNA oligonucleotides hinges on precise deprotection and purification steps. This guide outlines the critical considerations and methodologies to achieve this, ensuring the production of RNA suitable for demanding applications in research, diagnostics, and therapeutics.
Overview of the RNA Purification Workflow
The synthesis and purification of RNA oligonucleotides is a multi-step process that begins with the automated solid-phase synthesis on a controlled pore glass (CPG) or polystyrene support. The 2'-hydroxyl group of the ribonucleoside phosphoramidites is protected by the bulky TBS group to prevent unwanted side reactions during the coupling cycles. Following the completion of the synthesis, a two-step deprotection procedure is required to remove all protecting groups from the nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyl positions. The final, crucial stage involves the purification of the target RNA molecule from failure sequences and other impurities.
Data Presentation: Comparative Analysis of Purification Parameters
The choice of deprotection reagents and purification methods can significantly impact the final yield and purity of the RNA oligonucleotide. The following table summarizes key quantitative data associated with different protocols.
| Parameter | Method 1: Standard Deprotection & Anion-Exchange HPLC | Method 2: Fast Deprotection & Ion-Pair RP-HPLC | Key Considerations |
| Base Deprotection Reagent | Ammonium (B1175870) Hydroxide (B78521)/Ethanol (B145695) (3:1) | Ammonium Hydroxide/Methylamine (B109427) (AMA) (1:1) | AMA significantly reduces deprotection time.[1] |
| Base Deprotection Time | 17 hours at 55°C[2] | 10-15 minutes at 65°C[1] | Longer incubation with standard reagents can lead to some TBS group loss and potential chain cleavage.[2][3] |
| 2'-TBS Deprotection Reagent | Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF) in THF | Triethylamine (B128534) tris(hydrofluoride) (TEA·3HF) in NMP or DMSO | TEA·3HF is often preferred for its reliability and reduced side reactions compared to TBAF.[1][4] |
| 2'-TBS Deprotection Time | 24 hours at room temperature[4] | 1.5 - 2.5 hours at 65°C[1][5] | Faster deprotection at elevated temperatures. |
| Purification Method | Anion-Exchange HPLC | Ion-Pair Reversed-Phase (IP-RP) HPLC | IP-RP HPLC often provides higher resolution for separating oligonucleotides from closely related impurities.[6] |
| Typical Purity | >95% | >99%[6] | Purity is dependent on synthesis efficiency and the complexity of the sequence. |
| Typical Yield | >50% | >56%[6] | Yield can be affected by the number of purification steps and handling. |
Experimental Protocols
Protocol 1: Standard Deprotection and Anion-Exchange HPLC Purification
This protocol utilizes a conventional and widely established method for RNA deprotection and purification.
A. Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized RNA from the synthesis column to a screw-cap vial.
-
Add a solution of concentrated aqueous ammonia (B1221849) and ethanol (3:1 v/v).[3]
-
Seal the vial tightly and heat at 55°C for one hour to cleave the oligonucleotide from the support and remove the base protecting groups.[3]
-
Cool the vial and transfer the supernatant containing the partially deprotected RNA to a new tube.
-
Wash the solid support with an ethanol/water mixture and combine the wash with the supernatant.
-
Evaporate the combined solution to dryness.
B. 2'-O-TBS Group Removal:
-
Redissolve the dried, partially deprotected RNA in a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF).[3]
-
Incubate the reaction at room temperature. The reaction progress should be monitored to determine the optimal time for complete desilylation.
-
Quench the reaction by adding a suitable buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA).
C. Anion-Exchange HPLC Purification:
-
Equilibrate the anion-exchange HPLC column with the starting mobile phase.
-
Inject the quenched deprotection reaction mixture onto the column.
-
Elute the RNA using a salt gradient (e.g., sodium chloride or sodium perchlorate) in a buffered mobile phase.
-
Collect the fractions corresponding to the full-length product peak.
-
Desalt the pooled fractions using size-exclusion chromatography or ethanol precipitation.
Protocol 2: Fast Deprotection and Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
This protocol employs more rapid deprotection reagents and a high-resolution purification technique.[1][7]
A. Cleavage and Base Deprotection:
-
Transfer the solid support with the synthesized RNA to a sealed vial.
-
Add a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) to the vial.[1]
-
Heat the vial at 65°C for 10-15 minutes.[1]
-
Cool the vial and collect the supernatant.
-
Wash the support with an ethanol/water mixture and combine with the supernatant.
-
Evaporate the solution to dryness.
B. 2'-O-TBS Group Removal:
-
Redissolve the dried, partially deprotected RNA in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1]
-
Add triethylamine tris(hydrofluoride) (TEA·3HF).[1]
-
Heat the reaction mixture at 65°C for 2.5 hours.[1]
-
Quench the reaction by adding a quenching buffer (e.g., sodium acetate solution).[1]
C. Ion-Pair Reversed-Phase (IP-RP) HPLC Purification:
-
Equilibrate the IP-RP HPLC column (e.g., C18) with the starting mobile phase containing an ion-pairing agent like triethylammonium acetate (TEAA).[7]
-
Inject the quenched deprotection reaction mixture.
-
Elute the RNA using a gradient of an organic solvent, such as acetonitrile, in the mobile phase.[7]
-
Collect the fractions containing the purified RNA.
-
Lyophilize the collected fractions to remove the volatile mobile phase components.
Critical Considerations and Troubleshooting
-
Incomplete TBS Removal: This can lead to heterogeneity in the final product. Ensure sufficient reaction time and appropriate temperature for the desilylation step. The completeness of the reaction can be monitored by mass spectrometry.
-
Phosphodiester Bond Cleavage: The TBS group is not completely stable under the basic conditions used for removing base protecting groups.[3] Premature loss of the TBS group can lead to cleavage of the RNA backbone.[3] Using milder or faster base deprotection conditions, such as with AMA, can mitigate this issue.[8]
-
3' to 2' Phosphate Migration: Loss of the 2'-TBS group during base deprotection can also lead to isomerization of the phosphodiester linkage, which is a significant problem for longer oligonucleotides.[3]
-
RNase Contamination: RNA is highly susceptible to degradation by RNases. It is imperative to use RNase-free water, reagents, and labware throughout the purification process.
-
HPLC Optimization: The separation of the target oligonucleotide from failure sequences by HPLC requires careful optimization of the gradient, flow rate, and temperature.[7]
Conclusion
The purification of RNA oligonucleotides synthesized with TBS protecting groups is a well-established yet intricate process. The choice of deprotection reagents and purification methodology directly influences the purity and yield of the final product. While standard protocols are reliable, faster deprotection methods coupled with high-resolution IP-RP HPLC can offer significant advantages in terms of time and final purity. By carefully following these protocols and considering the potential challenges, researchers can consistently obtain high-quality RNA for a wide range of applications.
References
Application of TBS-rG(Ac) in the Synthesis of siRNA and miRNA: Detailed Application Notes and Protocols
Introduction
The chemical synthesis of ribonucleic acids (RNA), particularly short interfering RNA (siRNA) and microRNA (miRNA), is a cornerstone of modern biological research and therapeutic development. These small non-coding RNAs are pivotal in regulating gene expression through the RNA interference (RNAi) pathway. The solid-phase phosphoramidite (B1245037) method is the standard for synthesizing these molecules, and the choice of protecting groups is critical for achieving high yield and purity. This document provides detailed application notes and protocols for the use of 5'-O-DMT-2'-O-TBDMS-N2-acetyl-guanosine-3'-CE-phosphoramidite, hereafter referred to as TBS-rG(Ac), in the synthesis of siRNA and miRNA. The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used protecting group for the 2'-hydroxyl of ribonucleosides due to its stability during the synthesis cycle and its clean removal during deprotection. The acetyl (Ac) group for the exocyclic amine of guanosine (B1672433) offers advantages in deprotection kinetics.
Overall Workflow of Synthetic siRNA and miRNA Production
The synthesis of siRNA and miRNA using TBS-protected phosphoramidites is a multi-step process that begins with solid-phase synthesis and concludes with purification and analysis of the final product. The general workflow is outlined below.
Synthesizing Long RNA Sequences with 2'-O-TBDMS-rG(Ac) Phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2'-O-tert-butyldimethylsilyl-N2-acetyl-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as TBS-rG(Ac), in the solid-phase synthesis of long RNA sequences. These guidelines are intended to assist researchers in optimizing their synthesis strategies to achieve high-quality, full-length RNA products for various applications, including therapeutic development and functional genomics.
Application Notes
The chemical synthesis of long RNA oligonucleotides presents unique challenges, primarily due to the steric hindrance imposed by the 2'-hydroxyl protecting group and the inherent instability of RNA. The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used protecting group for the 2'-hydroxyl of ribonucleosides. While robust, its bulky nature necessitates optimized protocols to achieve high coupling efficiencies, especially for sequences exceeding 100 nucleotides.[1][2]
The use of an acetyl (Ac) protecting group for the exocyclic amine of guanosine (B1672433) offers advantages in deprotection kinetics.[3] However, the overall success of synthesizing long RNA molecules using TBS-rG(Ac) is highly dependent on several critical parameters, including the choice of activator, coupling time, and the deprotection strategy.[1][4][5] For sequences greater than 100 nucleotides, alternative chemistries such as 2'-ACE or TOM may offer higher yields and purity.[2][6]
Key Considerations for Long RNA Synthesis with TBS-rG(Ac):
-
Coupling Efficiency: Due to the steric bulk of the TBDMS group, achieving high stepwise coupling efficiency is paramount. A small decrease in efficiency per step can lead to a significant reduction in the yield of the full-length product for long sequences.[1]
-
Activator Choice: Standard activators used in DNA synthesis are often not sufficient for sterically hindered RNA phosphoramidites. More potent activators are recommended to drive the coupling reaction to completion.[5][7]
-
Coupling Time: Longer coupling times are generally required for TBDMS-protected phosphoramidites compared to their DNA counterparts to overcome steric hindrance.[1][8]
-
Deprotection: A two-step deprotection process is crucial. The first step removes the more labile protecting groups from the nucleobases and the phosphate (B84403) backbone, while the second, fluoride-based step, removes the more resistant 2'-O-TBDMS groups.[4][9]
-
Purification: Purification of the final RNA product is critical to remove failure sequences and by-products. HPLC is a commonly used method for this purpose.[4]
Quantitative Data
The following tables summarize typical performance data for the synthesis of RNA using 2'-TBDMS protected phosphoramidites. It is important to note that these values are representative and can vary depending on the specific sequence, synthesis scale, and instrumentation.
Table 1: Recommended Activators and Coupling Times for TBS-Protected RNA Phosphoramidites
| Activator | Concentration (M) | Typical Coupling Time (min) | Coupling Efficiency (%) |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 6 - 10 | >98 |
| 5-Benzylthio-1H-tetrazole (BMT) | 0.25 - 0.3 | 3 - 6 | >99 |
| 4,5-Dicyanoimidazole (DCI) | 0.12 - 1.0 | 3 - 5 | >99 |
Data synthesized from multiple sources indicating performance of potent activators with sterically hindered RNA phosphoramidites.[5][7]
Table 2: Extrapolated Crude Purity of Long RNA based on Stepwise Coupling Efficiency
| RNA Length (nucleotides) | Average Stepwise Coupling Efficiency: 98.0% (Crude Purity %) | Average Stepwise Coupling Efficiency: 99.0% (Crude Purity %) | Average Stepwise Coupling Efficiency: 99.5% (Crude Purity %) |
| 20 | 66.8 | 81.8 | 90.5 |
| 50 | 36.4 | 60.5 | 77.9 |
| 80 | 19.9 | 44.9 | 67.0 |
| 100 | 13.3 | 36.6 | 60.7 |
| 120 | 8.8 | 30.0 | 54.9 |
This table illustrates the theoretical crude purity of the full-length product based on the formula: Purity = (Coupling Efficiency)^(Length - 1). This highlights the critical importance of maximizing coupling efficiency for the synthesis of long RNA.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis, deprotection, and purification of long RNA sequences using TBS-rG(Ac) and other 2'-TBDMS protected phosphoramidites.
Protocol 1: Solid-Phase RNA Synthesis
This protocol outlines a standard automated synthesis cycle.
Reagents:
-
0.1 M solutions of 2'-TBDMS protected A(Bz), C(Ac), G(Ac), and U phosphoramidites in anhydrous acetonitrile (B52724).
-
0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.
-
Capping Reagents: Cap A (Acetic anhydride/Pyridine/THF) and Cap B (16% N-Methylimidazole/THF).
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Anhydrous acetonitrile for washing.
Procedure (per synthesis cycle):
-
Detritylation: Remove the 5'-DMT protecting group with the deblocking solution.
-
Wash: Thoroughly wash the solid support with anhydrous acetonitrile.
-
Coupling: Deliver the phosphoramidite (B1245037) solution and activator solution simultaneously to the synthesis column. Allow the reaction to proceed for 6-10 minutes.[7]
-
Wash: Wash the solid support with anhydrous acetonitrile.
-
Capping: Treat the support with capping reagents to block any unreacted 5'-hydroxyl groups.
-
Wash: Wash the solid support with anhydrous acetonitrile.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate triester using the oxidizing solution.
-
Wash: Wash the solid support with anhydrous acetonitrile.
-
Repeat steps 1-8 for each subsequent nucleotide addition.
Protocol 2: Cleavage and Deprotection of RNA
This protocol describes the two-step deprotection process.
Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups
Reagents:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v).[10]
-
Sterile, RNase-free microcentrifuge tubes.
Procedure:
-
Transfer the solid support from the synthesis column to a sterile, sealable tube.
-
Add 1 mL of AMA solution to the support.
-
Incubate the mixture at 65°C for 15-20 minutes.[10]
-
Cool the tube on ice and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.
-
Evaporate the solution to dryness in a vacuum centrifuge.
Step 2: Removal of 2'-O-TBDMS Protecting Groups
Reagents:
-
Triethylamine trihydrofluoride (TEA·3HF).
-
N-methyl-2-pyrrolidone (NMP).
-
Triethylamine (TEA).
-
RNA Quenching Buffer.
Procedure:
-
Prepare the deprotection solution by combining NMP, TEA, and TEA·3HF (e.g., in a 1.5:0.75:1.0 v/v/v ratio).[10]
-
Resuspend the dried RNA pellet from Step 1 in the deprotection solution.
-
Incubate the mixture at 65°C for 2.5 hours.[10]
-
Quench the reaction by adding an appropriate quenching buffer.
Protocol 3: Purification of Deprotected RNA
Method:
-
High-Performance Liquid Chromatography (HPLC) is recommended for the purification of long RNA oligonucleotides. Both ion-exchange and reverse-phase HPLC can be effective.[4] The choice of method may depend on the length and sequence of the RNA.
Visualizations
The following diagrams illustrate the key workflows in the synthesis of long RNA using TBS-protected phosphoramidites.
References
- 1. glenresearch.com [glenresearch.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. glenresearch.com [glenresearch.com]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. researchgate.net [researchgate.net]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. atdbio.com [atdbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Activator Selection for TBS-protected Phosphoramidite Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry is a cornerstone of modern biotechnology and drug development. A critical step in this process is the coupling of phosphoramidite monomers to the growing oligonucleotide chain, a reaction that is dependent on the choice of an appropriate activator. This is particularly crucial when employing sterically hindered monomers, such as those with tert-butyldimethylsilyl (TBS or TBDMS) protecting groups on the 2'-hydroxyl of ribonucleosides. The selection of an optimal activator is paramount to achieving high coupling efficiencies, minimizing reaction times, and reducing the formation of unwanted side products. This document provides a comprehensive guide to activator selection for TBS-protected phosphoramidite coupling, including comparative data, detailed experimental protocols, and logical workflows to aid in this critical decision-making process.
The activation of a phosphoramidite by a weak acid, such as a tetrazole or imidazole (B134444) derivative, is a two-step process. First, the activator protonates the diisopropylamino group of the phosphoramidite. This is followed by nucleophilic substitution, where the activator displaces the diisopropylamine, forming a highly reactive intermediate. This intermediate then readily reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form the desired phosphite (B83602) triester linkage.[1][2] The choice of activator influences the kinetics and efficiency of this process, directly impacting the overall yield and purity of the synthesized oligonucleotide.[]
Activator Comparison for TBS-Protected Phosphoramidites
The steric bulk of the TBS protecting group on the 2'-hydroxyl of RNA phosphoramidites necessitates the use of more potent activators than those typically used for DNA synthesis. Several activators have been developed and are commonly used for this purpose, each with its own set of advantages and disadvantages. The following tables summarize the key characteristics and performance data for the most common activators used in TBS-protected phosphoramidite coupling.
| Activator | pKa | Maximum Solubility in Acetonitrile | Key Characteristics |
| 1H-Tetrazole | 4.89[4] | ~0.50 M[2] | The traditional, standard activator. Less acidic, leading to longer coupling times with sterically hindered monomers.[2] Its limited solubility can also be a drawback.[2] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28[4] | ~0.75 M[2] | More acidic than 1H-Tetrazole, resulting in faster coupling reactions.[2] Good solubility in acetonitrile.[2] A good general-purpose activator for small to medium-scale synthesis.[2] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08[4] | ~0.33 M[4] | Even more acidic than ETT, leading to very efficient coupling for RNA synthesis.[2][4] Considered an excellent choice for RNA synthesis.[2] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[5] | Up to 1.2 M[2] | Less acidic than tetrazole derivatives but a much stronger nucleophile.[2][5] Its high solubility and efficiency at lower monomer excess make it ideal for large-scale synthesis.[2] |
| Activator | Recommended Concentration | Typical Coupling Time for TBS-protected Monomers | Reported Coupling Efficiency | Potential Side Products |
| 1H-Tetrazole | 0.45 M | 10 - 15 minutes[2] | Lower for sterically hindered monomers | Incomplete coupling leading to (n-1) shortmers. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.5 M | ~6 minutes[4] | >98%[6] | Increased acidity can lead to premature detritylation (n+1 additions), especially in large-scale synthesis.[2] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 - 0.3 M | ~3 minutes[2] | >99%[7] | Higher acidity poses a risk of detritylation, though studies have shown n+1 peaks are not significantly increased with shorter coupling times.[4] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M (small scale) to 1.0 M (large scale)[2] | Shorter than tetrazole, doubles the coupling rate[5] | High, especially in large-scale synthesis with low monomer excess (e.g., 54% yield of a 34-mer where tetrazole gave 0%).[2] | Lower risk of acid-catalyzed side reactions like detritylation due to lower acidity.[5] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis of RNA using TBS-Protected Phosphoramidites
This protocol outlines a single coupling cycle for the automated synthesis of an RNA oligonucleotide using TBS-protected phosphoramidites.
Materials:
-
TBS-protected RNA phosphoramidite solutions (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Capping Reagent A (Acetic Anhydride/Lutidine/THF)
-
Capping Reagent B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Automated DNA/RNA synthesizer
Procedure:
-
Deblocking: The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution to expose the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.
-
Coupling: The TBS-protected phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for the optimized coupling time (e.g., 6 minutes for ETT). The column is then washed with anhydrous acetonitrile.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping reagents to prevent the formation of deletion sequences. The column is then washed with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. The column is then washed with anhydrous acetonitrile.
-
This cycle is repeated for each subsequent nucleotide addition in the desired sequence.
Protocol 2: Activator Screening for Optimal Coupling of a TBS-Protected Phosphoramidite
This protocol describes a method to screen different activators to determine the optimal conditions for a specific TBS-protected phosphoramidite.
Materials:
-
A specific TBS-protected phosphoramidite monomer (e.g., 2'-TBDMS-rU) at 0.1 M in anhydrous acetonitrile.
-
A panel of activators (e.g., 1H-Tetrazole, ETT, BTT, DCI) at their recommended concentrations in anhydrous acetonitrile.
-
CPG solid support with a universal linker or the initial nucleoside.
-
Standard synthesis reagents (deblocking, capping, oxidizing solutions).
-
DNA/RNA synthesizer.
-
HPLC system for analysis.
Procedure:
-
Synthesizer Setup: Program the synthesizer to perform a series of short oligonucleotide syntheses (e.g., a dimer or trimer) using the target TBS-protected phosphoramidite.
-
Activator Variation: For each synthesis, use a different activator from the panel. Keep all other synthesis parameters (reagent concentrations, delivery times for other reagents, etc.) constant.
-
Coupling Time Variation (Optional): For each activator, a series of syntheses can be performed with varying coupling times (e.g., 2, 4, 6, 8, 10 minutes) to determine the optimal reaction time.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard protocols for RNA.
-
Analysis: Analyze the crude product of each synthesis by HPLC (e.g., ion-exchange or reverse-phase).
-
Evaluation: Compare the chromatograms to determine the coupling efficiency for each activator and coupling time. The optimal activator and conditions will yield the highest percentage of the full-length product with the minimal amount of (n-1) and other side products.
Visualizing the Process
Phosphoramidite Coupling Pathway
Caption: The general chemical pathway of TBS-protected phosphoramidite coupling.
Experimental Workflow for Activator Screening
Caption: A streamlined workflow for the systematic screening of activators.
Decision Tree for Activator Selection
Caption: A decision-making guide for selecting the appropriate activator.
Conclusion
The selection of an appropriate activator is a critical parameter in the successful synthesis of oligonucleotides using TBS-protected phosphoramidites. While 1H-Tetrazole has been a historical standard, for the sterically demanding TBS-protected RNA monomers, more potent activators such as ETT and BTT offer significantly reduced coupling times and higher efficiencies. For large-scale synthesis, the high solubility and nucleophilicity of DCI make it an excellent choice, allowing for a reduction in the excess of expensive phosphoramidite monomers. By carefully considering the scale of the synthesis, the length of the oligonucleotide, and the specific phosphoramidites being used, researchers can select the optimal activator to maximize yield and purity, thereby ensuring the successful outcome of their research and development endeavors. The provided protocols and workflows offer a systematic approach to making this important decision.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Premature Desilylation of TBS Group in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on preventing the premature removal of the tert-butyldimethylsilyl (TBS) protecting group during solid-phase RNA synthesis. Premature desilylation is a critical issue that can lead to RNA strand cleavage, the formation of non-natural 2'-5' phosphodiester linkages, and ultimately, a lower yield of the desired full-length RNA product. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your RNA synthesis workflow and ensure the integrity of your synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of premature TBS group desilylation during RNA synthesis?
A1: Premature removal of the 2'-O-TBS group is primarily caused by two factors:
-
Harsh Basic Deprotection Conditions: The TBS group is not completely stable under the standard basic conditions used to remove the protecting groups from the nucleobases and the phosphate (B84403) backbone. Prolonged exposure to strong bases like aqueous ammonia (B1221849) can lead to the unintended cleavage of the TBS ether.[1]
-
Presence of Water: Moisture in reagents and solvents can contribute to the premature loss of the TBS group. This is particularly critical during the final fluoride-mediated deprotection step, but can also be a factor during the synthesis cycles if anhydrous conditions are not strictly maintained. The efficiency of desilylation of pyrimidine (B1678525) nucleosides is especially sensitive to the water content of the tetrabutylammonium (B224687) fluoride (B91410) (TBAF) reagent.[1][2]
Q2: How does premature TBS desilylation affect the quality of the synthesized RNA?
A2: The premature loss of the 2'-O-TBS group exposes the 2'-hydroxyl group, which can lead to two major detrimental side reactions:
-
Phosphodiester Chain Cleavage: Under basic conditions, the exposed 2'-hydroxyl can attack the adjacent phosphodiester linkage, leading to cleavage of the RNA backbone.
-
Phosphate Migration: The exposed 2'-hydroxyl can also lead to the migration of the phosphate group from the 3' to the 2' position, resulting in the formation of non-natural and biologically inactive 2'-5' phosphodiester linkages.[1]
Q3: What are the initial signs that I might be experiencing premature TBS desilylation?
A3: You may suspect premature desilylation if you observe the following during your analysis of the crude or purified RNA product:
-
Low Yield of Full-Length Product: Analysis by HPLC or gel electrophoresis shows a lower than expected amount of the desired full-length RNA.
-
Presence of Shorter RNA Fragments: The analytical trace shows multiple peaks corresponding to shorter RNA sequences, indicating chain cleavage.
-
Appearance of Isomeric Products: High-resolution analysis may reveal the presence of RNA isomers containing 2'-5' linkages, which can be difficult to separate from the desired product.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to premature TBS desilylation.
Problem 1: Low yield of full-length RNA product with evidence of chain cleavage.
-
Possible Cause 1: Deprotection conditions for nucleobases are too harsh.
-
Recommended Solution: Switch to milder deprotection conditions. Instead of concentrated aqueous ammonia, use a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (e.g., 3:1 v/v).[3] Alternatively, consider using a solution of 40% aqueous methylamine (B109427), which can significantly reduce deprotection times and minimize TBS group loss.[4][5] For very sensitive sequences, "UltraMild" phosphoramidites with more labile base protecting groups can be used, allowing for even milder deprotection conditions, such as 0.05 M potassium carbonate in methanol.[6]
-
-
Possible Cause 2: Water contamination in reagents or solvents.
-
Recommended Solution: Ensure all reagents and solvents are strictly anhydrous. Use freshly opened, high-purity solvents. Dry reagents like TBAF over molecular sieves before use. It has been shown that a water content of 5% or less in the TBAF reagent is crucial for efficient desilylation of pyrimidines.[1][2][7]
-
Problem 2: Incomplete removal of the TBS group during the final deprotection step.
-
Possible Cause 1: Inactive or wet TBAF reagent.
-
Possible Cause 2: Insufficient reaction time or temperature.
-
Recommended Solution: Ensure the desilylation reaction is allowed to proceed for a sufficient amount of time, typically 12-24 hours at room temperature when using TBAF.[8] Alternatively, using triethylamine (B128534) trihydrofluoride (TEA·3HF) can offer a more reliable and faster deprotection, often completed in 1-2.5 hours at 65°C.[9][10][11]
-
Data Presentation: Comparison of 2'-Hydroxyl Protecting Groups
The choice of the 2'-hydroxyl protecting group significantly impacts the efficiency and quality of RNA synthesis. Below is a comparison of the most common protecting groups: TBS, TOM, and ACE.
| Feature | TBS (tert-butyldimethylsilyl) | TOM (triisopropylsilyloxymethyl) | ACE (bis(2-acetoxyethoxy)methyl) |
| Coupling Efficiency | Good (can be lower with steric hindrance) | Excellent (>99%)[6] | Excellent (>99%)[12] |
| Coupling Time | Longer (up to 6 minutes)[13][14] | Shorter (e.g., 2.5 minutes)[14] | Shorter (<60 seconds)[15] |
| Stability to Deprotection | Moderately stable to basic conditions | Stable to basic and weakly acidic conditions[3] | Stable to basic and fluoride conditions |
| Deprotection Conditions | Fluoride source (TBAF or TEA·3HF) | Fluoride source (TBAF)[3] | Mildly acidic conditions (pH 3.8)[12] |
| Potential Issues | Steric hindrance, 2' to 3' migration[3] | --- | Requires modified synthesizer for 5'-silyl deprotection |
Experimental Protocols
Protocol 1: Mild Deprotection of RNA using Aqueous Methylamine
This protocol is designed to minimize premature TBS group removal during the cleavage and base deprotection steps.
Materials:
-
Synthesized RNA on solid support
-
40% aqueous methylamine solution
-
Heating block or water bath at 65°C
-
Sterile, RNase-free microcentrifuge tubes
-
SpeedVac or centrifugal evaporator
Procedure:
-
Carefully transfer the solid support containing the synthesized RNA from the synthesis column to a 2 mL screw-cap microcentrifuge tube.[3]
-
Add 1 mL of 40% aqueous methylamine to the tube.
-
Seal the tube tightly and incubate at 65°C for 15 minutes.[3]
-
Allow the tube to cool to room temperature.
-
Centrifuge the tube to pellet the solid support.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile, RNase-free microcentrifuge tube.
-
Wash the solid support with 0.5 mL of a 3:1:1 mixture of ethanol:acetonitrile:water and combine the wash with the supernatant.[4]
-
Dry the combined solution to a pellet using a SpeedVac or centrifugal evaporator with no heat.[4]
Protocol 2: Final Deprotection of 2'-O-TBS Group using Triethylamine Trihydrofluoride (TEA·3HF)
This protocol offers a reliable and efficient method for the final removal of the TBS groups.
Materials:
-
Dried, partially deprotected RNA pellet from Protocol 1
-
Anhydrous DMSO
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block or water bath at 65°C
-
Sterile, RNase-free microcentrifuge tubes
-
RNA Quenching Buffer (e.g., 1.5 M ammonium bicarbonate)
Procedure:
-
Resuspend the dried RNA pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve the oligonucleotide.[3]
-
Add 60 µL of triethylamine (TEA) to the DMSO/RNA solution and mix gently.[11]
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and mix well.[11]
-
Cool the reaction to room temperature.
-
Quench the reaction by adding 1.75 mL of an appropriate quenching buffer.[3]
-
The fully deprotected RNA is now ready for purification (e.g., by HPLC or gel electrophoresis).
Protocol 3: Drying of Tetrabutylammonium Fluoride (TBAF) Solution
This protocol describes how to reduce the water content of commercial TBAF solutions to improve desilylation efficiency, particularly for pyrimidine-rich sequences.
Materials:
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1M in THF)
-
Activated 3Å or 4Å molecular sieves
-
Anhydrous, RNase-free flask with a septum
Procedure:
-
Activate the molecular sieves by heating them in a glassware oven at a temperature above 200°C for at least 4 hours under vacuum.
-
Allow the molecular sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator or under a stream of argon).
-
In a fume hood, carefully add the activated molecular sieves to the flask containing the TBAF solution. Use approximately 10-20% of the solution's volume in sieves.
-
Seal the flask with a septum and allow it to stand at room temperature for at least 24 hours. For best results, allow it to stand for 2-3 days.[7]
-
The dried TBAF solution can be used directly from the flask by withdrawing the required amount with a dry syringe. Ensure to maintain an inert atmosphere over the solution to prevent re-exposure to moisture.
Visualizations
References
- 1. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. glenresearch.com [glenresearch.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. atdbio.com [atdbio.com]
- 14. benchchem.com [benchchem.com]
- 15. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency with TBS-rG(Ac)
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency when using TBS-rG(Ac) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is TBS-rG(Ac) and why is it used in RNA synthesis?
TBS-rG(Ac) is a phosphoramidite (B1245037) building block used in the chemical synthesis of RNA. It is a guanosine (B1672433) ribonucleoside with three key modifications:
-
TBS (tert-butyldimethylsilyl) group: This bulky protecting group is attached to the 2'-hydroxyl of the ribose sugar. It prevents unwanted side reactions at this position during the synthesis cycle.[1][2]
-
Ac (Acetyl) group: This group protects the exocyclic amine of the guanine (B1146940) base, preventing side reactions during coupling.
-
Phosphoramidite group: This is the reactive moiety at the 3'-hydroxyl position that enables the coupling reaction to the growing oligonucleotide chain.
Q2: What is "coupling efficiency" and why is it critical?
Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle. Achieving high coupling efficiency (ideally >99%) is crucial because any unreacted chains will result in truncated sequences (n-1, n-2, etc.). These impurities are difficult to separate from the full-length product, especially for longer oligonucleotides, and can negatively impact downstream applications.
Q3: What are the primary causes of low coupling efficiency specifically with TBS-rG(Ac)?
Low coupling efficiency with TBS-rG(Ac) often stems from a combination of factors related to both the guanosine base and the protecting groups:
-
Steric Hindrance: The bulky TBS group at the 2'-hydroxyl position can physically obstruct the incoming phosphoramidite, slowing down the coupling reaction and reducing efficiency.[1][2] This is a known challenge with TBS-protected ribonucleosides compared to DNA synthesis or RNA synthesis with smaller 2'-protecting groups.[1][3][4]
-
Guanosine-Specific Issues: Guanosine-rich sequences have a tendency to form secondary structures (G-quadruplexes) through Hoogsteen base pairing.[5] These structures can make the 5'-hydroxyl group of the growing chain inaccessible for coupling.
-
Reagent Quality and Handling: Like all phosphoramidites, TBS-rG(Ac) is sensitive to moisture and oxidation. Improper storage or handling can lead to degradation of the amidite and subsequently poor coupling.
-
Suboptimal Synthesis Cycle Parameters: Inadequate coupling time or the use of a less effective activator can result in incomplete coupling reactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency issues when working with TBS-rG(Ac).
Problem 1: Consistently low coupling efficiency with TBS-rG(Ac) across different sequences.
This often points to a systemic issue with the reagents or the synthesis protocol.
| Potential Cause | Recommended Solution |
| Degraded TBS-rG(Ac) Phosphoramidite | 1. Use a fresh vial of TBS-rG(Ac) from a reputable supplier. 2. Ensure the amidite is stored under inert gas (argon) at the recommended temperature (-20°C). 3. Once dissolved in anhydrous acetonitrile (B52724), use the solution promptly. |
| Presence of Moisture | 1. Use anhydrous acetonitrile (<30 ppm water) for all reagents.[6] 2. Ensure the argon or helium supply to the synthesizer is dry. 3. Store molecular sieves in the acetonitrile bottle to maintain dryness. |
| Suboptimal Activator | 1. Consider using a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCBT). 2. Ensure the activator solution is fresh and has been stored correctly. |
| Insufficient Coupling Time | 1. Increase the coupling time for the TBS-rG(Ac) monomer. Due to steric hindrance, a longer time is often required compared to DNA amidites.[6] 2. Consider a "double coupling" protocol where the TBS-rG(Ac) is added twice in the same cycle before oxidation.[6] |
Problem 2: Low coupling efficiency specifically within or following guanosine-rich sequences.
This suggests the formation of secondary structures that are inhibiting the reaction.
| Potential Cause | Recommended Solution |
| G-Quadruplex Formation | 1. Modify the synthesis cycle to include a heating step before the coupling of the problematic guanosine residue to disrupt secondary structures. 2. Consider using a synthesis support with a longer linker to distance the growing oligonucleotide from the support surface, potentially reducing steric hindrance. 3. If possible, modify the sequence to break up long stretches of guanosines. |
| Aggregation on the Solid Support | 1. Use a solid support with a larger pore size (e.g., 1000 Å) for longer oligonucleotides or sequences prone to aggregation. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Coupling Efficiency by Trityl Cation Assay
This method provides a real-time, quantitative measure of coupling efficiency during synthesis.
Objective: To determine the stepwise coupling efficiency by measuring the absorbance of the dimethoxytrityl (DMT) cation released at the beginning of each coupling cycle.
Methodology:
-
Synthesis Setup: Program the oligonucleotide synthesizer to collect the trityl cation solution after each deblocking step.
-
Absorbance Measurement: The synthesizer's built-in spectrophotometer will measure the absorbance of the orange-colored trityl cation at approximately 498 nm.[7]
-
Calculation of Stepwise Efficiency: The coupling efficiency of a particular step is calculated by comparing the absorbance of the trityl cation from that step to the absorbance from the previous step.
-
Stepwise Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) x 100
-
-
Calculation of Average Coupling Efficiency: The average coupling efficiency is the geometric mean of all the stepwise efficiencies.
-
Average Efficiency = (Product of all stepwise efficiencies)^(1/number of couplings)
-
Data Interpretation:
| Average Coupling Efficiency | Interpretation | Recommendation |
| > 99% | Excellent | No action required. |
| 98-99% | Acceptable | Monitor for trends. Consider reagent optimization for long oligos. |
| < 98% | Poor | Immediate troubleshooting required. |
Protocol 2: Analysis of Coupling Failure by HPLC
This protocol allows for the qualitative and semi-quantitative analysis of the final crude oligonucleotide product to assess the extent of coupling failure.
Objective: To separate and identify the full-length oligonucleotide from shorter failure sequences (n-1, n-2, etc.).
Methodology:
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to the appropriate protocol for TBS-rG(Ac) containing RNA. This typically involves treatment with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) followed by a fluoride-based reagent (e.g., triethylamine (B128534) trihydrofluoride or tetrabutylammonium (B224687) fluoride) to remove the TBS groups.[8][9]
-
Sample Preparation: Desalt the crude oligonucleotide sample.
-
HPLC Analysis:
-
Column: Use a reverse-phase HPLC column (e.g., C18).
-
Mobile Phase: Employ an ion-pairing mobile phase system, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile.
-
Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
-
Data Analysis: The full-length product will be the major, longest-retained peak. Shorter failure sequences (n-1, n-2) will elute earlier. The relative peak areas provide a semi-quantitative measure of the purity and coupling success.
Signaling Pathways and Experimental Workflows
Standard Oligonucleotide Synthesis Cycle
The following diagram illustrates the four key steps in each cycle of solid-phase oligonucleotide synthesis using the phosphoramidite method.
References
- 1. atdbio.com [atdbio.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. massbio.org [massbio.org]
- 5. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. isogen-lifescience.com [isogen-lifescience.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions associated with TBS deprotection in RNA synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the tert-butyldimethylsilyl (TBS) deprotection step in RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the TBS protecting group in RNA synthesis?
A1: The 2'-hydroxyl group of the ribose sugar in RNA is highly reactive and can interfere with the phosphoramidite (B1245037) chemistry used during solid-phase synthesis. The tert-butyldimethylsilyl (TBS) group is a bulky protecting group that selectively blocks the 2'-hydroxyl, preventing unwanted side reactions and ensuring the formation of the correct 3'-5' phosphodiester linkages.[1][2][3]
Q2: What are the most common side reactions observed during TBS deprotection?
A2: The most prevalent side reactions include:
-
Incomplete Deprotection: Residual TBS groups on the RNA strand can affect its biological activity and downstream applications.
-
RNA Degradation: The phosphodiester backbone of RNA is susceptible to cleavage under harsh basic or acidic conditions, which can be exacerbated by premature loss of the 2'-O-TBDMS group.[1][3][4][5]
-
Phosphoryl Migration: Migration of the phosphate (B84403) group from the 3'-5' linkage to a 2'-5' linkage can occur, resulting in an inactive RNA isomer.[2][3][6] This is a significant issue, especially for longer oligonucleotides.[3]
Q3: Which reagents are commonly used for TBS deprotection?
A3: The most common reagents are fluoride-based. Each has its own advantages and disadvantages:
-
Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF): Widely used, but its effectiveness is highly sensitive to water content, and it can be basic enough to cause side reactions.[4][7][8][9]
-
Triethylamine (B128534) Trihydrofluoride (TEA·3HF): Often considered a more reliable alternative to TBAF, as it is less sensitive to water and provides cleaner deprotection.[4] However, in some cases, it can lead to degradation of certain oligonucleotides.[4]
-
Ammonium (B1175870) Fluoride (NH₄F): A milder and safer alternative to TEA·3HF, suitable for both small and large-scale synthesis.[10][11]
Troubleshooting Guides
Issue 1: Incomplete TBS Deprotection
Symptoms:
-
HPLC analysis shows multiple peaks, with some corresponding to incompletely deprotected RNA.
-
Mass spectrometry analysis reveals masses higher than the expected molecular weight of the fully deprotected RNA.
-
Reduced biological activity of the synthesized RNA.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Water Content in TBAF Reagent | The water content in the TBAF solution should be 5% or less for effective desilylation, especially for pyrimidine-rich sequences.[7][8] Dry the TBAF solution over molecular sieves before use.[7][8] |
| Insufficient Reaction Time or Temperature | Optimize the deprotection time and temperature. For TBAF, a 24-hour incubation at room temperature is common.[1] For TEA·3HF in NMP with TEA, heating at 65°C for 0.5-1.5 hours can be effective.[4] |
| Reagent Degradation | Use fresh deprotection reagents. TBAF solutions can degrade over time. |
| Suboptimal Reagent Choice | For problematic sequences, consider switching to a different deprotection reagent. TEA·3HF or ammonium fluoride may provide better results than TBAF.[4][10] |
Issue 2: RNA Degradation (Strand Scission)
Symptoms:
-
Smearing on a denaturing polyacrylamide gel electrophoresis (PAGE) analysis.
-
Appearance of low molecular weight fragments in HPLC or mass spectrometry analysis.
-
Low yield of the full-length RNA product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Premature Loss of TBS Group | During the initial base deprotection step (e.g., with ammonium hydroxide), premature removal of the TBS group can expose the 2'-hydroxyl, leading to phosphodiester bond cleavage.[1][3] Use milder base deprotection conditions, such as a mixture of aqueous ammonia (B1221849) and ethanolic methylamine, to minimize TBS loss.[12] |
| Harsh Deprotection Conditions | Prolonged exposure to basic conditions or high temperatures can cause RNA degradation. Minimize deprotection times and temperatures where possible. The use of anhydrous TEA·3HF in NMP at 65°C for a shorter duration (0.5-1.5 hours) can be a good alternative to long TBAF incubations.[4] |
| RNase Contamination | Ensure all solutions, tubes, and equipment are RNase-free. Work in a clean environment and wear gloves.[9] |
Issue 3: Phosphoryl Migration (2'-5' Linkage Formation)
Symptoms:
-
Appearance of a closely migrating impurity in HPLC or PAGE analysis that is resistant to 3'-5' specific nucleases.
-
Reduced or abolished biological activity of the RNA.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Acidic Conditions | Acidic conditions can promote phosphoryl migration.[6] Ensure that no acidic reagents from previous synthesis steps (e.g., detritylation) are carried over into the deprotection step. |
| Premature TBS Deprotection | Similar to RNA degradation, premature removal of the TBS group can facilitate the attack of the 2'-hydroxyl on the adjacent phosphodiester linkage, leading to the formation of a 2',3'-cyclic phosphate intermediate that can resolve to either a 3'-5' or a 2'-5' linkage.[3] Use optimized base deprotection protocols that preserve the TBS group until the final deprotection step.[12] |
| Choice of Deprotection Reagent | While fluoride-based reagents are standard, their basicity can still contribute to this side reaction. The use of milder reagents like ammonium fluoride might be beneficial. |
Experimental Protocols
Protocol 1: TBS Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a standard method for TBS deprotection.
Materials:
-
Dried, base-deprotected RNA oligonucleotide
-
1M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF), with water content <5%
-
Quenching buffer (e.g., 50 mM TEAB)
-
Nuclease-free water and tubes
Procedure:
-
Resuspend the dried, base-deprotected RNA oligonucleotide in 1M TBAF in THF.
-
Incubate the reaction at room temperature for 12-24 hours.[1]
-
Quench the reaction by adding an appropriate volume of quenching buffer.
-
Proceed with desalting and purification (e.g., via ethanol (B145695) precipitation, size exclusion chromatography, or HPLC).
Protocol 2: TBS Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)
This protocol offers a faster deprotection with a reagent less sensitive to water.
Materials:
-
Dried, base-deprotected RNA oligonucleotide
-
Anhydrous N-methylpyrrolidinone (NMP)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Quenching buffer (e.g., 1.5 M ammonium bicarbonate)
-
Nuclease-free water and tubes
Procedure:
-
Prepare the deprotection solution: a mixture of N-methylpyrrolidinone, triethylamine, and triethylamine trihydrofluoride. A common formulation is 1.5 mL NMP, 750 µL TEA, and 1.0 mL TEA·3HF.[4]
-
Resuspend the dried, base-deprotected RNA oligonucleotide in the TEA·3HF deprotection solution.
-
Heat the reaction at 65°C for 0.5 to 1.5 hours.[4] For longer oligonucleotides, 1.5 hours is often optimal.[4]
-
Quench the reaction by adding quenching buffer.
-
Proceed with desalting and purification.
Visualizations
General Workflow for RNA Synthesis and Deprotection
Caption: Workflow of RNA synthesis and deprotection.
Mechanism of Phosphoryl Migration
Caption: Mechanism of phosphoryl migration side reaction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. atdbio.com [atdbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. WO2008064082A2 - Methods for rna desilylation - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid 3' to 2' Phosphate Migration with TBS Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing 3' to 2' phosphate (B84403) migration during RNA synthesis using tert-butyldimethylsilyl (TBS) chemistry. This undesirable isomerization can lead to the formation of non-natural 2'-5' phosphodiester linkages, compromising the structural integrity and biological function of the synthesized RNA.
Troubleshooting Guide
This guide addresses common issues encountered during RNA synthesis and deprotection when using TBS protecting groups.
Question: I'm observing a significant loss of my full-length RNA product after the final deprotection step. What could be the cause?
Answer: Significant loss of the full-length product is often due to phosphodiester bond cleavage. This can be triggered by the premature removal of the 2'-O-TBS group during the basic deprotection of the nucleobases. The exposed 2'-hydroxyl group can attack the adjacent phosphodiester linkage, leading to chain scission.
Recommended Solutions:
-
Modify Deprotection Conditions: Standard aqueous ammonia (B1221849) can be too harsh. A widely adopted and milder alternative is a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (typically 3:1 v/v) at a controlled temperature of 55°C. This has been shown to reduce chain cleavage to less than 1%.
-
Use More Labile Base Protecting Groups: Employing base-protecting groups that can be removed under milder conditions (e.g., acetyl for cytidine) allows for shorter exposure to basic conditions, thus preserving the 2'-O-TBS group.
Question: My synthesized RNA shows poor biological activity, and I suspect the presence of isomeric phosphodiester linkages. How can I confirm this and what is the likely cause?
Answer: The presence of 2'-5' phosphodiester linkages instead of the native 3'-5' linkages is a common reason for reduced biological activity. This can be caused by two main issues:
-
2'- to 3'-Silyl Migration During Monomer Synthesis: If the TBS group migrates from the 2'-hydroxyl to the 3'-hydroxyl of the ribose sugar before the phosphitylation step, the phosphoramidite (B1245037) will be incorrectly installed at the 2'-position.
-
3'- to 2'-Phosphate Migration During Deprotection: Premature loss of the 2'-O-TBS group during the basic deprotection step can lead to the rearrangement of the phosphodiester linkage.
Recommended Solutions:
-
Source High-Quality Monomers: Ensure that the 2'-O-TBS protected phosphoramidite monomers are of high purity and have been synthesized under conditions that minimize silyl (B83357) group migration.
-
Optimize Deprotection: As mentioned previously, use milder deprotection conditions to prevent premature desilylation.
-
Consider Alternative Protecting Groups: For critical applications, switching to a protecting group strategy that inherently avoids migration, such as TOM or ACE, is highly recommended.
-
Analytical Verification: The presence of 2'-5' linkages can be confirmed by enzymatic digestion with snake venom phosphodiesterase (which only cleaves 3'-5' linkages) followed by HPLC analysis of the digest.
Frequently Asked Questions (FAQs)
What is 3' to 2' phosphate migration and why is it a problem in RNA synthesis?
3' to 2' phosphate migration is an intramolecular reaction where the phosphodiester bond moves from the 3'-hydroxyl of a ribose sugar to the adjacent 2'-hydroxyl. This results in a non-natural 2'-5' phosphodiester linkage. In the context of RNA synthesis, this isomerization can compromise the structural integrity and biological function of the molecule.
What are the main stages during RNA synthesis where problems with the 2'-O-TBS group can lead to phosphate migration?
Problems can arise at several stages:
-
Monomer Synthesis: Migration of the silyl group from the 2'- to the 3'-position can lead to the formation of isomeric phosphoramidites.
-
Automated Oligonucleotide Synthesis: While generally stable, some loss of the TBS group can occur during the acidic detritylation steps, especially with prolonged exposure.
-
Base Deprotection: The TBS group is partially labile under the basic conditions required to remove protecting groups from the nucleobases. Premature removal of the TBS group at this stage is a major cause of phosphate migration and chain cleavage.
What are the advantages of using alternative protecting groups like TOM and ACE over TBS?
-
TOM (2'-O-Triisopropylsilyloxymethyl): The acetal (B89532) linkage in the TOM group prevents 2' to 3' silyl migration during monomer synthesis.[1] It also offers reduced steric hindrance compared to TBS, leading to higher coupling efficiencies and allowing for the synthesis of longer RNA molecules.[2][3]
-
ACE (2'-O-bis(2-acetoxyethoxy)methyl): ACE chemistry utilizes an orthogonal protection strategy where the 5'-hydroxyl is protected by a silyl group and the 2'-hydroxyl by the acid-labile ACE group. This allows for the removal of the 2'-protecting group under very mild acidic conditions (pH 3.8), completely avoiding the basic conditions that can cause phosphate migration.[4][5]
Quantitative Data Summary
The following tables provide a summary of key performance indicators for different 2'-hydroxyl protecting group strategies.
Table 1: Comparison of Coupling Efficiency and Crude Purity for a 100mer RNA
| Protecting Group | Average Stepwise Coupling Efficiency | Extrapolated Crude Purity (100mer) |
| TBDMS (TBS) | ~98.5% | ~27% |
| TOM | >99% | ~33% |
| ACE | >99% | High |
Data extrapolated from the synthesis of a 20mer oligonucleotide. The purity refers to the percentage of the full-length product in the crude mixture before purification.[3]
Table 2: Stability of 2'-Hydroxyl Protecting Groups Under Different Conditions
| Protecting Group | Stability to Basic Conditions (e.g., NH4OH/EtOH) | Stability to Acidic Conditions (e.g., Trichloroacetic Acid) | Removal Conditions | Risk of Phosphate Migration |
| TBDMS (TBS) | Partially labile | Relatively sensitive[6] | Fluoride source (e.g., TBAF, TEA·3HF) | High, if deprotection is not optimized |
| TOM | Stable[1] | Stable to weakly acidic conditions[1] | Fluoride source (e.g., TBAF) | Negligible, due to acetal structure[7] |
| ACE | Stable (orthoester is modified but not cleaved)[5] | Labile (cleaved at pH 3.8)[4] | Mildly acidic buffer (pH 3.8, 60°C) | Negligible, due to orthogonal deprotection |
Experimental Protocols
Protocol 1: Modified Deprotection of RNA with 2'-O-TBS Protection
This protocol is designed to minimize phosphodiester chain cleavage and 3' to 2' phosphate migration.
-
Cleavage from Solid Support and Base Deprotection:
-
Prepare a fresh solution of concentrated ammonium hydroxide/ethanol (3:1, v/v).
-
Treat the solid support with the ammonium hydroxide/ethanol solution for 1 hour at 55°C. This step cleaves the oligonucleotide from the support and removes the base protecting groups.
-
Cool the solution and transfer it to a new tube. Evaporate the solvent to dryness.
-
-
2'-O-TBS Deprotection:
-
Resuspend the dried oligonucleotide in anhydrous N-methylpyrrolidinone (NMP).
-
Add triethylamine (B128534) trihydrofluoride (TEA·3HF) to the solution.
-
Heat the mixture at 65°C for 1.5 hours.[8]
-
Quench the reaction and purify the RNA by your preferred method (e.g., ethanol precipitation, HPLC).
-
Protocol 2: RNA Synthesis and Deprotection Using TOM Protecting Groups
This protocol offers higher coupling efficiency and avoids phosphate migration.
-
Automated RNA Synthesis:
-
Use TOM-protected phosphoramidites in a standard automated RNA synthesizer.
-
Employ a coupling time of approximately 6 minutes with 5-ethylthio-1H-tetrazole (ETT) as the activator.
-
-
Cleavage and Base Deprotection:
-
Use ammonium hydroxide/methylamine (B109427) (AMA) solution at 65°C for 10 minutes.
-
-
2'-O-TOM Deprotection:
-
After evaporation of the AMA solution, resuspend the oligonucleotide in anhydrous DMSO.
-
Add triethylamine trihydrofluoride (TEA·3HF).
-
Heat the mixture at 65°C for 2.5 hours.[9]
-
Quench and purify the RNA.
-
Protocol 3: RNA Synthesis and Deprotection Using ACE Chemistry
This protocol uses an orthogonal protection strategy to eliminate the risk of base-induced phosphate migration.
-
Automated RNA Synthesis:
-
Use 5'-silyl, 2'-ACE protected phosphoramidites. The synthesis cycle involves fluoride-mediated 5'-deprotection.
-
-
Cleavage and Base Deprotection:
-
Treat the solid support with 40% aqueous methylamine at 55°C for 10 minutes. This cleaves the RNA from the support, removes the base protecting groups, and modifies the 2'-ACE group for subsequent removal.[10]
-
-
2'-O-ACE Deprotection:
-
After purification of the 2'-protected RNA, treat with an aqueous buffer at pH 3.8 and 60°C for 30 minutes to remove the 2'-ACE groups.[4]
-
Protocol 4: Enzymatic Assay to Quantify 2'-5' Phosphodiester Linkages
This assay uses snake venom phosphodiesterase (SVPD), a 3'→5' exonuclease that specifically cleaves 3'-5' phosphodiester bonds, to determine the integrity of synthesized RNA.
-
Enzymatic Digestion:
-
Incubate a sample of the purified RNA with SVPD in a suitable buffer (e.g., Tris-HCl buffer with MgCl₂).
-
As a control, incubate an identical sample in the same buffer without the enzyme.
-
-
Analysis by HPLC:
-
Analyze the digested and undigested samples by anion-exchange or reverse-phase HPLC.
-
The sample digested with SVPD will show peaks corresponding to the constituent 5'-mononucleotides. Any remaining oligomeric material is indicative of the presence of 2'-5' linkages, which are resistant to SVPD cleavage.[9]
-
-
Quantification:
-
By comparing the peak areas of the undigested material in the enzyme-treated sample to the total peak area in the control sample, the percentage of 2'-5' linkages can be estimated.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. glenresearch.com [glenresearch.com]
- 4. A simplified HPLC method for simultaneously quantifying ribonucleotides and deoxyribonucleotides in cell extracts or frozen tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Structural insights into the effects of 2′-5′ linkages on the RNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. separationmethods.com [separationmethods.com]
Technical Support Center: Incomplete TBS Group Removal and its Effect on RNA Function
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete removal of the tert-butyldimethylsilyl (TBS or TBDMS) protecting group from synthetic RNA. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during RNA synthesis and deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the TBS protecting group in RNA synthesis?
During solid-phase RNA synthesis, the 2'-hydroxyl group of the ribose sugar must be protected to prevent unwanted side reactions and ensure the correct formation of the phosphodiester backbone.[1][2] The tert-butyldimethylsilyl (TBS) group is a commonly used protecting group for this purpose due to its stability during the synthesis cycles and its removable nature under specific conditions.[1][3]
Q2: What are the consequences of incomplete TBS group removal on RNA function?
Incomplete removal of the bulky TBS group from the 2'-hydroxyl position can have significant negative effects on the biological activity of RNA.[4] The presence of residual TBS groups can interfere with:
-
RNA Structure and Folding: The steric hindrance caused by the TBS group can disrupt the proper folding of the RNA molecule into its native three-dimensional structure.[5][6] This is critical for the function of ribozymes, aptamers, and structured RNAs like tRNAs.[5][6]
-
Enzymatic Activity: For ribozymes, the presence of a TBS group near the active site can inhibit or completely block its catalytic activity.[7][8]
-
Binding Interactions: Incomplete deprotection can prevent or weaken the binding of RNA to its target proteins, nucleic acids, or small molecules.[9]
-
Hybridization: In applications like microarrays, residual protecting groups on the oligonucleotide probes can negatively impact hybridization signals, leading to inaccurate results.[10]
Q3: What are the common signs of incomplete TBS deprotection?
Incomplete TBS deprotection can manifest in several ways during analysis:
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude deprotected RNA may show multiple peaks or a broad peak instead of a single sharp peak for the desired product.[11]
-
Gel Electrophoresis: When run on a denaturing polyacrylamide gel, incompletely deprotected RNA may appear as multiple bands, which can collapse into a single band after re-treatment with a deprotecting agent.[4]
-
Mass Spectrometry (MS): ESI-MS analysis will show a mass corresponding to the RNA with one or more TBS groups still attached (an addition of 114.2 Da for each remaining TBS group).
-
Lack of Biological Activity: The most definitive sign is the lack of expected biological function, such as reduced catalytic activity in a ribozyme assay or poor performance in binding studies.[4]
Q4: Which reagents are recommended for TBS group removal?
Several fluoride-based reagents are used for the desilylation of the 2'-hydroxyl group. The choice of reagent can depend on the scale of the synthesis and the specific requirements of the downstream application.
-
Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF): This was a traditional reagent for TBS removal, typically used as a 1M solution in THF.[3] However, its effectiveness is highly sensitive to water content, and it can produce salts that are difficult to remove.[4][7]
-
Triethylamine (B128534) Trihydrofluoride (TEA·3HF): This reagent has become a more reliable and commonly used alternative to TBAF.[12][13] It is less sensitive to water and provides cleaner deprotection.[12] It is often used in solvents like DMSO or NMP.[7][14]
-
Ammonium (B1175870) Fluoride (NH₄F): A milder, safer, and more cost-effective alternative to TEA·3HF, particularly suitable for large-scale synthesis.[15][16]
Troubleshooting Guide
Problem 1: Multiple peaks are observed on HPLC analysis after deprotection.
| Possible Cause | Recommended Solution |
| Incomplete Deprotection | Re-treat the RNA with fresh deprotection reagent.[4] Ensure the reaction is carried out for the recommended time and at the appropriate temperature (e.g., 65°C for 2.5 hours with TEA·3HF in DMSO).[14][17] |
| Degradation of RNA | Premature loss of the TBS group during the base deprotection step (using ammonia) can lead to chain cleavage.[1][3] Use milder base deprotection conditions or protecting groups that are more labile.[3] |
| Formation of Secondary Structures | RNA can form stable secondary structures that interfere with HPLC analysis. Analyze the sample under denaturing conditions, such as at an elevated temperature (50-60°C) and with a denaturing agent like sodium perchlorate.[14] |
Problem 2: The synthesized RNA shows low or no biological activity.
| Possible Cause | Recommended Solution |
| Residual TBS Groups | Confirm complete deprotection using analytical methods like HPLC or mass spectrometry.[11] If incomplete, re-treat the sample with a deprotection reagent.[4] |
| Incorrect RNA Sequence or Synthesis Errors | Verify the sequence of the synthesized RNA. Check the synthesis records for any errors during the automated synthesis process. |
| RNA Degradation | Ensure that all solutions and equipment used after deprotection are RNase-free to prevent degradation of the final product.[18] |
Problem 3: Low yield of the final RNA product.
| Possible Cause | Recommended Solution |
| Inefficient Deprotection and Purification | Optimize the deprotection and purification steps. The use of TEA·3HF is often associated with higher recovery of the synthetic RNA compared to TBAF.[7] |
| Water Content in Reagents | The presence of excess water in TBAF can significantly reduce the rate of desilylation, especially for pyrimidine-rich sequences.[4] Use fresh, anhydrous reagents and solvents.[4] |
| Phosphodiester Chain Cleavage | The TBS group is not completely stable under the basic conditions used for removing base protecting groups.[1] Premature loss can lead to chain cleavage.[1] Using a mixture of ammonium hydroxide (B78521) and ethanol (B145695) (3:1) can minimize this issue.[3] |
Quantitative Data Summary
Table 1: Comparison of Common TBS Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | 1M in THF, room temp, 8-24 hrs[7] | Effective for deprotection | Highly sensitive to water, can cause degradation, produces salts that complicate purification[4][7] |
| TEA·3HF | In DMSO or NMP, 65°C, 2.5 hrs[14][17] | More reliable, less sensitive to water, cleaner reaction[12][13] | Highly hazardous reagent[16] |
| NH₄F | Aqueous solution | Safe, mild, cost-effective, suitable for large-scale synthesis[16] | May require longer reaction times for complex oligonucleotides |
Table 2: Effect of Water Content on TBAF-Mediated Desilylation Rate
| Nucleotide Type | Effect of >5% Water in TBAF |
| Pyrimidines (C, U) | Rate of desilylation rapidly declines[4] |
| Purines (A, G) | Appear impervious to water content up to 20%[4] |
Experimental Protocols
Protocol 1: Standard TBS Deprotection using TEA·3HF (DMT-off)
This protocol is for the removal of the 2'-TBS groups from an RNA oligonucleotide after it has been cleaved from the solid support and the base/phosphate protecting groups have been removed.
-
Preparation: Dry down the cleaved and deprotected RNA oligonucleotide completely in a sterile, RNase-free polypropylene (B1209903) tube.
-
Dissolution: Add 100 µL of anhydrous DMSO to the dried RNA pellet. If necessary, heat at 65°C for approximately 5 minutes to ensure the oligonucleotide is fully dissolved.[17]
-
Reagent Addition: Add 125 µL of triethylamine trihydrofluoride (TEA·3HF) to the solution. Mix well by gentle vortexing.[17]
-
Incubation: Heat the mixture at 65°C for 2.5 hours.[17]
-
Quenching and Precipitation: Cool the reaction mixture. The deprotected RNA can then be isolated by precipitation (e.g., with butanol) or purified using a compatible method like cartridge purification.[18]
Protocol 2: Analysis of Deprotection by Anion-Exchange HPLC
-
Sample Preparation: Dissolve a small aliquot of the deprotected RNA in an appropriate RNase-free buffer.
-
HPLC System: Use an anion-exchange column (e.g., Dionex PA-200 or equivalent).[14]
-
Mobile Phase: Employ a salt gradient (e.g., sodium perchlorate) to elute the RNA.[14]
-
Running Conditions: Maintain the column temperature at 50-60°C to denature secondary structures that could interfere with chromatography.[14]
-
Analysis: Monitor the elution profile at 260 nm. A successfully deprotected RNA should appear as a single, sharp peak. The presence of earlier eluting peaks may indicate incomplete deprotection (as the molecule is less charged).
Visualizations
Caption: Workflow for synthetic RNA production.
Caption: Troubleshooting incomplete TBS deprotection.
Caption: Impact of residual TBS on RNA function.
References
- 1. atdbio.com [atdbio.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. RNA modifications stabilize the tertiary structure of tRNAfMet by locally increasing conformational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 9. Affecting RNA biology genome-wide by binding small molecules and chemically induced proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kulturkaufhaus.de [kulturkaufhaus.de]
- 14. glenresearch.com [glenresearch.com]
- 15. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. glenresearch.com [glenresearch.com]
- 18. glenresearch.com [glenresearch.com]
Technical Support Center: HPLC Analysis of Impurities from TBS-Based RNA Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the HPLC analysis of synthetic RNA produced via tert-butyldimethylsilyl (TBS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in TBS-based RNA synthesis?
A1: During the synthesis of oligonucleotides, the formation of smaller side chains, failure sequences, and other impurities can occur.[1] The primary impurities include:
-
Shortmers (n-1, n-2, etc.): These are truncated sequences resulting from incomplete coupling efficiency at one or more steps. Even with a 99% coupling efficiency, a 25-mer synthesis can result in less than 80% of the desired full-length product.[2]
-
Longmers (n+1): These high molecular weight impurities can result from the acidity of the activator (e.g., tetrazole) causing partial deprotection of the 5'-DMT group on the incoming phosphoramidite (B1245037), leading to the coupling of a dimer.[]
-
Incompletely Deprotected Oligonucleotides: The most common issue specific to TBS chemistry is the incomplete removal of the 2'-O-TBS protecting group. This results in an impurity with a mass increase of 114 Da compared to the full-length product (FLP) that typically elutes after the main peak in reversed-phase HPLC.[]
-
Phosphodiester (P=O) Defects: In the synthesis of phosphorothioate (B77711) oligonucleotides, incomplete sulfurization can lead to the presence of oxygenated phosphodiester linkages instead of the desired phosphorothioate ones.
Q2: Which HPLC method is better for analyzing RNA impurities: Ion-Pair Reversed-Phase (IP-RP) or Anion-Exchange (AEX)?
A2: Both IP-RP and AEX are powerful, complementary techniques for oligonucleotide analysis.[1]
-
IP-RP HPLC is the most widely used and flexible method, offering compatibility with mass spectrometry (LC-MS).[4][5] It separates oligonucleotides based on both size and hydrophobicity. By adding ion-pair reagents (e.g., triethylammonium (B8662869) acetate, TEAA), the negatively charged phosphate (B84403) backbone of the RNA is neutralized, allowing for retention on a hydrophobic stationary phase.[2][6]
-
Anion-Exchange (AEX) HPLC separates oligonucleotides based on the negative charge of the phosphate backbone.[1] Longer oligonucleotides have more charge and elute later. AEX can provide excellent resolution, especially for separating failure sequences, and is often used for large-scale purification.[4][7] However, it typically requires high salt gradients, making it less directly compatible with MS.
Q3: Why is elevated temperature important for RNA analysis by HPLC?
A3: Elevated temperatures (typically 60°C or higher) are crucial for denaturing the RNA and preventing the formation of secondary structures (e.g., hairpins, duplexes).[8][9] These structures can cause peaks to broaden or split, leading to poor resolution and inaccurate quantification.[8] For sequences rich in G-C content, temperatures as high as 80-90°C may be necessary to ensure complete denaturation.[8]
Q4: What causes peak tailing in my chromatogram and how can I fix it?
A4: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC.[10] It can compromise resolution and lead to inaccurate integration.[10][11]
-
Secondary Silanol (B1196071) Interactions: A primary cause, especially for polar molecules like RNA, is the interaction between the analyte and unreacted, acidic silanol groups on the silica-based column packing.[10]
-
Solution: Use a mobile phase with a higher buffer concentration or a competitive amine, or switch to a column with advanced end-capping.
-
-
Column Contamination/Void: Accumulation of contaminants on the column inlet frit or the formation of a void at the head of the column can distort peak shape.[10][12]
-
Solution: Use a guard column to protect the analytical column.[13] If a void is suspected, the column may need to be replaced.
-
-
Mismatched Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.
-
Troubleshooting Guides
Issue 1: Poor Resolution Between Full-Length Product (FLP) and n-1 Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Gradient | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). Shallow gradients are often required for oligonucleotide separations.[2] | Increased separation between the FLP and adjacent impurity peaks. |
| Inappropriate Ion-Pairing Agent | Optimize the type and concentration of the ion-pairing agent. For example, using a more hydrophobic amine or adding an acid like HFIP can enhance resolution.[5][14] | Improved peak shape and selectivity. |
| Insufficient Denaturation | Increase the column temperature in 5-10°C increments (e.g., from 60°C to 70°C).[8] | Sharper peaks and better resolution as secondary structures are eliminated. |
| Column Aging | Replace the analytical column with a new one of the same type. | Restored peak shape and resolution to original method performance. |
Issue 2: Appearance of a Broad, Late-Eluting Peak
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete TBS Deprotection | This is a common issue where residual 2'-O-TBS groups remain. The resulting species is more hydrophobic and is retained longer.[] | The late-eluting peak should have a mass of FLP + 114 Da. Review and optimize the fluoride (B91410) deprotection step (e.g., extend reaction time or use fresh reagent).[15][16] |
| Sample Aggregation | The RNA may be aggregating, especially at high concentrations. | Dilute the sample and re-inject. The broad peak should decrease or resolve into sharper peaks. |
| Strongly Retained Impurities | Contaminants from the synthesis or deprotection steps are sticking to the column. | Implement a column wash step with a strong organic solvent (e.g., 100% Acetonitrile) at the end of each run. |
Data Presentation: Impurity and Method Comparison
Table 1: Common Synthesis-Related Impurities
| Impurity | Description | Mass Difference from FLP (Da) | Likely Cause |
| n-1 | Truncated sequence missing one nucleotide. | Varies (approx. -300) | Incomplete phosphoramidite coupling.[2] |
| n+1 | Sequence with one additional nucleotide. | Varies (approx. +300) | Dimer phosphoramidite coupling.[] |
| +114 Adduct | Incomplete removal of 2'-O-TBS group. | +114 | Inefficient fluoride deprotection step.[] |
| Depurination | Loss of an adenine (B156593) or guanine (B1146940) base. | A: -134, G: -150 | Exposure to acidic conditions during synthesis (e.g., detritylation). |
Table 2: Comparison of Primary HPLC Analytical Methods
| Feature | Ion-Pair Reversed-Phase (IP-RP) | Anion-Exchange (AEX) |
| Principle | Hydrophobicity and size | Charge (phosphate backbone length)[1] |
| Resolution | Good to excellent, sequence-dependent. | Excellent for length-based separation.[4] |
| MS-Compatibility | Yes, with volatile ion-pair agents (e.g., TEA/HFIP).[4] | No, requires high, non-volatile salt concentrations. |
| Common Use | Purity analysis, impurity identification, QC. | Purification, analysis of failure sequences.[7] |
| Mobile Phase | Acetonitrile gradient with an ion-pair buffer (e.g., TEAA).[6] | Increasing salt gradient (e.g., NaClO4 or NaCl). |
Experimental Protocols
Protocol 1: Post-Synthesis Cleavage and Deprotection
This protocol describes a standard procedure for deprotecting RNA synthesized using TBS-protected phosphoramidites.
-
Cleavage from Support & Base Deprotection:
-
Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap vial.
-
Add 1.5 mL of a methylamine-based solution (e.g., AMA - a 1:1 mixture of aqueous methylamine (B109427) and ammonium (B1175870) hydroxide).[17]
-
Seal the vial tightly and heat at 65°C for 15-20 minutes.
-
Cool the vial, centrifuge, and carefully transfer the supernatant containing the cleaved and base-deprotected RNA to a new tube.
-
Dry the sample completely using a vacuum concentrator.
-
-
2'-O-TBS Group Deprotection:
-
Re-dissolve the dried oligonucleotide pellet in 100 µL of anhydrous DMSO.[17] Heating briefly at 65°C may be required.
-
Add 125 µL of triethylamine (B128534) trihydrofluoride (TEA·3HF). Mix well.[17]
-
Incubate the mixture at 65°C for at least 2.5 hours.[17]
-
Quench the reaction and precipitate the RNA using an appropriate salt/alcohol precipitation method.
-
Wash the pellet with 70% ethanol, air dry, and re-dissolve in RNase-free water for HPLC analysis.
-
Protocol 2: Standard IP-RP-HPLC Method for RNA Impurity Analysis
This method is a starting point and should be optimized for the specific oligonucleotide being analyzed.
-
Column: A C18 column suitable for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).[2]
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 Acetonitrile/Water.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Detection: UV at 260 nm.
-
Gradient:
-
Start with a linear gradient from 25% to 45% B over 20 minutes.
-
Include a high-organic wash step (e.g., 95% B) after the elution of the main peak to clean the column.
-
Re-equilibrate the column with starting conditions for at least 5-10 column volumes before the next injection.
-
Visualizations
Caption: Experimental workflow from RNA synthesis to HPLC analysis.
Caption: Troubleshooting logic for poor peak resolution in HPLC.
Caption: Relationship between synthesis steps and common impurities.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n - 1 impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chromacademy.com [chromacademy.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. glenresearch.com [glenresearch.com]
- 18. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 2'-O-ACE and TBS Protection in Oligonucleotide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of protecting group for the 2'-hydroxyl function of ribonucleosides is a critical decision that profoundly impacts the efficiency, purity, and overall success of RNA synthesis. This guide provides an objective, data-driven comparison of two prominent protection strategies: the traditional tert-butyldimethylsilyl (TBS) protection and the more recent 2'-O-acetoxyethoxy)methyl (ACE) protection.
The synthesis of RNA oligonucleotides is a cornerstone of numerous applications, from fundamental research in molecular biology to the development of RNA-based therapeutics such as siRNAs, aptamers, and mRNA vaccines. The inherent reactivity of the 2'-hydroxyl group in ribonucleosides necessitates a robust protecting group that is stable throughout the iterative cycles of solid-phase synthesis and can be cleanly removed under conditions that do not compromise the integrity of the newly synthesized RNA strand. This guide delves into the performance characteristics, experimental protocols, and key differences between the widely used TBS protecting group and the innovative ACE chemistry to inform the selection of the most appropriate method for your research needs.
Performance Comparison: 2'-O-ACE vs. TBS
The performance of a 2'-hydroxyl protecting group strategy is primarily assessed by its impact on coupling efficiency, the speed of the synthesis cycle, the conditions required for deprotection, and the overall yield and purity of the final oligonucleotide product.
| Performance Metric | 2'-O-ACE Protection | TBS Protection | References |
| Stepwise Coupling Efficiency | >99% | 98-99% | [1][2] |
| Coupling Time | < 60 seconds | Up to 6 minutes | [3][4] |
| Deprotection Conditions | Mildly acidic (pH 3.8) | Fluoride-based reagents (e.g., TBAF, TEA·3HF) | [5][6] |
| Overall Yield | Higher, especially for long oligonucleotides (>40 bases) | Generally lower, particularly for longer sequences | [1][7] |
| Final Product Purity | High, with fewer deletion mutants | Good, but can be compromised by side reactions and incomplete deprotection | [8] |
| Suitability for Long RNA | Excellent | Limited, prone to accumulation of impurities | [1][7] |
Experimental Workflows and Methodologies
The solid-phase synthesis of oligonucleotides follows a cyclical four-step process of deprotection/deprotection, coupling, capping, and oxidation. While the core cycle is similar for both 2'-O-ACE and TBS chemistries, the specific reagents and conditions for the deprotection steps, both during the synthesis cycle and at the final cleavage and deprotection stage, differ significantly.
Key Differences in Deprotection Strategies
The most significant divergence between the 2'-O-ACE and TBS methodologies lies in their deprotection schemes. These differences have profound implications for the overall efficiency of the synthesis and the integrity of the final RNA product.
Detailed Experimental Protocols
2'-O-ACE Oligonucleotide Synthesis and Deprotection Protocol
The 2'-O-ACE chemistry utilizes an acid-labile orthoester protecting group for the 2'-hydroxyl and a silyl (B83357) ether for the 5'-hydroxyl.
Synthesis Cycle:
-
5'-Desilylation: The 5'-silyl protecting group is removed using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF), to expose the 5'-hydroxyl group for the subsequent coupling reaction.[9]
-
Coupling: The incoming 2'-O-ACE protected phosphoramidite is activated (e.g., with 5-ethylthio-1H-tetrazole) and rapidly couples to the free 5'-hydroxyl of the growing oligonucleotide chain.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent like iodine.
Final Cleavage and Deprotection:
-
The solid support-bound oligonucleotide is treated with aqueous methylamine (B109427) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[5]
-
The 2'-O-ACE protecting groups are subsequently removed by incubation in a mildly acidic buffer (e.g., 100 mM acetic acid, pH 3.8) at 60°C for 30 minutes.[1]
TBS Oligonucleotide Synthesis and Deprotection Protocol
The TBS chemistry employs the sterically bulky tert-butyldimethylsilyl group to protect the 2'-hydroxyl and a dimethoxytrityl (DMT) group for the 5'-hydroxyl.
Synthesis Cycle:
-
5'-Detritylation: The 5'-DMT protecting group is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group.
-
Coupling: The incoming 2'-O-TBS protected phosphoramidite is activated and couples to the 5'-hydroxyl of the growing chain. This step typically requires a longer reaction time due to the steric hindrance of the TBS group.[4]
-
Capping: Unreacted 5'-hydroxyl groups are capped with an acetylating agent.
-
Oxidation: The phosphite triester is oxidized to a phosphate triester.
Final Cleavage and Deprotection:
-
The oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by treatment with a mixture of aqueous ammonia and ethanol.[6]
-
The 2'-O-TBS groups are removed by a subsequent treatment with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or TEA·3HF.[6][10] This step can sometimes lead to side reactions, including phosphate migration and chain cleavage, especially with prolonged exposure.[11]
Concluding Remarks for the Informed Researcher
The choice between 2'-O-ACE and TBS protection for RNA synthesis is contingent on the specific demands of the application.
The TBS protection strategy, being the more established method, is a viable option for the synthesis of shorter RNA oligonucleotides where cost may be a primary consideration.[5] However, researchers must be cognizant of the longer coupling times, which can reduce overall synthesis efficiency, and the harsher deprotection conditions that may not be suitable for sensitive or highly modified oligonucleotides.[11]
In contrast, 2'-O-ACE chemistry represents a significant advancement in oligonucleotide synthesis technology. Its superior coupling efficiency, faster reaction times, and milder deprotection protocol make it the preferred method for the synthesis of long and complex RNA molecules.[1][7] The higher purity of the crude product obtained with ACE chemistry can also streamline downstream purification processes, saving valuable time and resources. For applications in drug development and therapeutics, where the utmost quality and integrity of the synthetic RNA are paramount, the advantages offered by 2'-O-ACE chemistry are particularly compelling.[8]
Ultimately, a careful consideration of the target oligonucleotide's length, complexity, required purity, and the intended application will guide the researcher in selecting the optimal synthetic strategy to achieve their scientific goals.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. atdbio.com [atdbio.com]
- 5. benchchem.com [benchchem.com]
- 6. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to 2'-Hydroxyl Protecting Groups in RNA Synthesis: TBS vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the selection of an appropriate 2'-hydroxyl protecting group is a critical determinant of yield, purity, and the overall success of oligonucleotide synthesis. This guide provides an objective comparison of the widely used tert-butyldimethylsilyl (TBS) protecting group with other prominent alternatives, namely t-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and 2'-acetoxyethyl orthoester (ACE), supported by experimental data.
The 2'-hydroxyl group of ribonucleosides introduces a significant challenge in RNA synthesis compared to DNA synthesis. If left unprotected, this reactive group can interfere with the desired 3'-to-5' phosphodiester bond formation, leading to side reactions, chain branching, and cleavage of the growing RNA strand[1]. Consequently, a temporary protecting group for the 2'-hydroxyl function is essential. An ideal protecting group must be stable throughout the synthesis cycles and be removed cleanly under mild conditions at the end of the synthesis without degrading the RNA product[2][3].
This guide will delve into a head-to-head comparison of TBS and other key protecting groups, focusing on their impact on synthesis yield and efficiency.
Performance Comparison: Yield and Coupling Efficiency
The choice of the 2'-hydroxyl protecting group directly influences the stepwise coupling efficiency, which is a critical factor in determining the final yield of the full-length RNA oligonucleotide. Even a small decrease in coupling efficiency per step can lead to a significant reduction in the overall yield, especially for longer RNA sequences.
The TBS (or TBDMS) group has been a workhorse in RNA synthesis for many years[4][5]. However, its steric bulk can lead to longer coupling times and slightly lower coupling efficiencies compared to some newer alternatives[2][6]. The TOM and ACE protecting groups were developed to address these limitations. The TOM group, with its spacer between the nucleoside and the silyl (B83357) moiety, reduces steric hindrance, resulting in higher coupling yields and allowing for shorter reaction times[2][7]. The ACE chemistry represents a different approach with an acid-labile 2'-orthoester protecting group, which also demonstrates high coupling efficiencies[8][9].
Below is a summary of the performance characteristics of these protecting groups based on available experimental data.
| Protecting Group | Average Stepwise Coupling Efficiency (%) | Typical Coupling Time (min) | Key Advantages | Key Disadvantages |
| TBS/TBDMS | 98.5 - 99[10] | 3 - 6[2][6] | Well-established chemistry, lower cost[8] | Steric hindrance can lower efficiency, longer coupling times, potential for 2' to 3' migration[2][11] |
| TOM | >99[11] | < 2[7] | Reduced steric hindrance, higher coupling efficiency, faster coupling times, prevents 2'-5' linkage formation[2][7][11] | Higher cost compared to TBS |
| ACE | >99[9] | ~1[3] | Very high coupling efficiency, rapid coupling, mild deprotection conditions[8][9] | Requires a different 5'-protecting group strategy (silyl ethers instead of DMT), synthesizer modifications may be needed[3][5] |
Experimental Protocols
The following sections provide an overview of the key steps in solid-phase RNA synthesis using phosphoramidite (B1245037) chemistry, highlighting the differences in protocols associated with each protecting group.
Solid-Phase RNA Synthesis Cycle
The automated solid-phase synthesis of RNA oligonucleotides follows a four-step cycle for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group (or other 5'-protecting group) to expose the 5'-hydroxyl for the next coupling reaction. This is typically achieved using a mild acid.
-
Coupling: The activated phosphoramidite monomer is coupled to the free 5'-hydroxyl group of the growing RNA chain. The choice of activator and coupling time is dependent on the 2'-protecting group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester, typically using an iodine solution.
This cycle is repeated until the desired RNA sequence is synthesized.
Deprotection Protocols
Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The deprotection strategy varies significantly depending on the 2'-protecting group used.
TBS/TBDMS Deprotection:
This is a two-step process:
-
Base and Phosphate Deprotection: The oligonucleotide is cleaved from the support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically done using a mixture of concentrated aqueous ammonia (B1221849) and ethanol (B145695) or a solution of methylamine[4][10]. Care must be taken to avoid premature removal of the TBS group, which can lead to RNA degradation[2].
-
2'-TBS Deprotection: The TBS groups are removed using a fluoride (B91410) ion source, most commonly triethylamine (B128534) tris(hydrofluoride) (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF)[1][2].
TOM Deprotection:
The deprotection of TOM-protected RNA is similar to that of TBS-protected RNA, utilizing a fluoride source for the final removal of the 2'-protecting groups. The acetal (B89532) linkage in the TOM group provides stability against basic conditions, preventing migration and the formation of 2'-5' phosphodiester linkages[7].
ACE Deprotection:
ACE chemistry employs a milder and faster deprotection protocol:
-
Cleavage and Base/Phosphate Deprotection: Cleavage from the solid support and removal of base and phosphate protecting groups are typically achieved with aqueous methylamine[8].
-
2'-ACE Deprotection: The 2'-ACE groups are removed under mild acidic conditions (e.g., an acidic buffer at pH 3.8), avoiding the use of harsh fluoride reagents[8].
Chemical Structures of Protecting Groups
The structural differences between the protecting groups are key to their performance in RNA synthesis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. kulturkaufhaus.de [kulturkaufhaus.de]
- 11. benchchem.com [benchchem.com]
A Comparative Purity Analysis of RNA Synthesized Using TBS and TOM Phosphoramidites
For researchers, scientists, and drug development professionals engaged in the synthesis of ribonucleic acid (RNA), the choice of 2'-hydroxyl protecting group chemistry is a critical determinant of the final product's purity and yield. The two most prominent phosphoramidite (B1245037) chemistries, utilizing tert-butyldimethylsilyl (TBS) and tri-isopropylsilyloxymethyl (TOM) as protecting groups, present distinct advantages and disadvantages that impact the efficiency of solid-phase synthesis. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal strategy for RNA synthesis.
Performance Comparison: TBS vs. TOM Phosphoramidites
The purity of crude RNA synthesized via phosphoramidite chemistry is largely dependent on the coupling efficiency at each step of oligonucleotide chain elongation. Incomplete coupling reactions lead to the formation of truncated sequences, such as n-1 shortmers, which can be challenging to separate from the full-length product.
Experimental data indicates that TOM-protected phosphoramidites exhibit a higher coupling efficiency compared to the more traditional TBS-protected monomers.[1][2] This is primarily attributed to the reduced steric hindrance of the TOM group, which features an oxymethyl spacer that distances the bulky silyl (B83357) group from the reactive phosphoramidite center.[2][3] This structural advantage facilitates a more complete and faster coupling reaction.[1][4]
The difference in coupling efficiency becomes increasingly significant as the length of the RNA oligonucleotide increases. While the disparity may be modest for short sequences, for longer RNAs, such as those used for sgRNA in CRISPR applications or as mRNA therapeutics, the cumulative effect of higher stepwise efficiency with TOM amidites results in a substantially purer crude product.[1][2]
Another key consideration is the potential for 2'- to 3'-silyl migration, which can occur with TBS protection under basic conditions.[4] This isomerization can lead to the incorporation of non-biologically active 2'-5' phosphodiester linkages in the RNA backbone. The acetal (B89532) nature of the TOM protecting group prevents this migration, ensuring the integrity of the 3'-5' linkages.[4]
Quantitative Data Summary
The following table summarizes the comparative performance of TBS and TOM phosphoramidites based on coupling efficiency and the extrapolated crude purity for the synthesis of a 100-mer RNA oligonucleotide.
| Parameter | TBS (TBDMS) Phosphoramidites | TOM Phosphoramidites | Reference |
| Average Coupling Efficiency | ~98.5% | >99.0% | [1] |
| Extrapolated Crude Purity (100-mer) | 27% | 33% | [2] |
Note: The extrapolated crude purity is a theoretical calculation based on the stepwise coupling efficiency and represents the expected percentage of the full-length oligonucleotide in the crude product before purification.[2]
Chemical Differences and Deprotection Pathways
The fundamental structural difference between TBS and TOM phosphoramidites lies in the linker between the silyl protecting group and the 2'-oxygen of the ribose sugar. This seemingly minor variation has significant implications for both the synthesis and deprotection steps.
Caption: Chemical structures and deprotection of TBS and TOM groups.
Experimental Protocols
The following are generalized protocols for RNA synthesis and purity analysis. Specific timings and reagents may require optimization based on the synthesizer, sequence, and scale.
RNA Synthesis
1. Synthesis Using 2'-TBS Phosphoramidites:
-
Synthesizer: Automated DNA/RNA synthesizer (e.g., ABI 394).[2]
-
Activator: 0.25M 5-ethylthio-1H-tetrazole (ETT).[2]
-
Synthesis Cycle:
-
Detritylation: 3% Dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: 6-minute coupling time.[2]
-
Capping: Standard capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: Standard iodine solution.
-
2. Synthesis Using 2'-TOM Phosphoramidites:
-
Synthesizer: Automated DNA/RNA synthesizer.[1]
-
Activator: 0.25M 5-ethylthio-1H-tetrazole (ETT).[2]
-
Synthesis Cycle:
Cleavage and Deprotection
-
Base and Phosphate (B84403) Deprotection: The solid support is treated with a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at an elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[4]
-
2'-Hydroxyl Deprotection:
-
For TBS: The TBS groups are removed by treating the oligonucleotide with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[4]
-
For TOM: The TOM groups are also removed using a fluoride source, typically 1M TBAF in THF.[4]
-
Purity Analysis Workflow
The purity of the crude RNA product is typically assessed using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for identity confirmation.
Caption: Experimental workflow for RNA synthesis and HPLC analysis.
HPLC Analysis Protocol (Ion-Pair Reversed-Phase)
-
System: Agilent 1200 series or equivalent.[5]
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).[5]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water.
-
Gradient: A linear gradient of increasing Mobile Phase B to elute the RNA from the column.
-
Detection: UV absorbance at 260 nm.
-
Temperature: Elevated temperature (e.g., 60-80 °C) to denature RNA secondary structures.
Conclusion
The selection between TBS and TOM phosphoramidites for RNA synthesis has a direct impact on the purity of the crude product. The experimental evidence clearly indicates that TOM chemistry provides a higher coupling efficiency, which is particularly advantageous for the synthesis of long RNA oligonucleotides.[1][2] This higher efficiency leads to a greater proportion of the desired full-length product, simplifying subsequent purification steps and potentially increasing the final yield.[1] Furthermore, the prevention of 2'-5' linkages makes TOM-protected amidites a more robust choice for producing biologically active RNA.[4] While TBS chemistry is a well-established and viable option, for applications demanding high purity and for the synthesis of long RNA molecules, TOM phosphoramidites represent a superior alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Deprotection of Silyl Ethers: TBS vs. Other Common Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the judicious selection and removal of protecting groups are paramount to the successful construction of complex molecules. Among the most widely employed protecting groups for hydroxyl functionalities are silyl (B83357) ethers, favored for their ease of installation, tunable stability, and generally mild removal conditions.[1][2] This guide provides a comprehensive comparison of the deprotection conditions for the commonly used tert-butyldimethylsilyl (TBS) group against other prevalent silyl ethers, including trimethylsilyl (B98337) (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). The information presented herein is supported by comparative data and detailed experimental protocols to aid researchers in devising effective and selective deprotection strategies.
Relative Stability of Silyl Ethers
The stability of a silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom.[3] Generally, bulkier silyl groups exhibit greater stability towards both acidic and basic hydrolysis. This differential stability is the cornerstone of selective protection and deprotection schemes in multi-step syntheses.
The relative rates of cleavage for common silyl ethers under acidic and basic conditions are summarized below.
Table 1: Relative Stability of Silyl Ethers to Hydrolysis
| Silyl Group | Relative Rate of Acidic Cleavage[4][5] | Relative Rate of Basic Cleavage[4][5] |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Note: Larger values indicate greater stability (slower rate of cleavage).
As the data indicates, the TBS group offers a significant increase in stability compared to TMS and TES, making it a robust choice for protecting alcohols that need to withstand a variety of reaction conditions.[3] TBDPS is exceptionally stable under acidic conditions, while TIPS shows the greatest stability in basic media.[5][6]
The following diagram illustrates the general stability hierarchy of common silyl protecting groups.
Caption: Relative stability of common silyl ethers.
Deprotection Methodologies
The cleavage of silyl ethers is typically achieved under three main categories of conditions: fluoride-mediated, acidic, and basic. The choice of method depends on the specific silyl group to be removed and the presence of other sensitive functional groups in the molecule.
Table 2: Common Deprotection Conditions for Silyl Ethers
| Silyl Group | Fluoride-Based Cleavage | Acidic Cleavage | Basic Cleavage |
| TMS | Readily cleaved by TBAF in THF.[5] | Very labile; cleaved by weak acids like acetic acid or even silica (B1680970) gel.[5] | Cleaved by mild bases such as K₂CO₃ in methanol.[5][7] |
| TES | Cleaved by TBAF in THF.[5] | Cleaved by stronger acids than TMS, e.g., 1% HCl in methanol.[5] | More stable than TMS; requires stronger basic conditions. |
| TBS | Commonly cleaved by TBAF in THF.[1][5] | Stable to mild acids; requires stronger conditions like CSA in MeOH or AcOH/THF/H₂O.[4][5] | Generally stable to aqueous bases.[5] |
| TIPS | Cleaved by TBAF in THF, often requiring longer reaction times or heating.[5] | Highly stable; requires strong acidic conditions for cleavage.[5] | The most stable among common silyl ethers in basic media.[5] |
| TBDPS | Cleaved by TBAF in THF, often requiring longer reaction times than TBS.[8] | The most stable to acid hydrolysis; requires forcing conditions for cleavage.[5][6] | Comparably stable to TBS in basic conditions.[5] |
Experimental Protocols
The following are representative protocols for the deprotection of silyl ethers. Optimization may be required based on the specific substrate.
Protocol 1: General Procedure for Fluoride-Mediated Deprotection of a TBS Ether using TBAF
This protocol is a common starting point for the cleavage of TBS ethers.
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv.) in anhydrous THF (to make an approximately 0.1 M solution).[1]
-
Add TBAF (1.1 equiv., 1 M solution in THF) to the solution at room temperature.[1]
-
Stir the reaction and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and quench by adding water.[1]
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to yield the desired alcohol.
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates.[1] For such cases, buffering the reaction with a mild acid, such as acetic acid, is recommended.[1]
Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a TBS Ether
This method is suitable for substrates that are stable to acidic conditions.
Materials:
-
TBS-protected alcohol
-
Camphorsulfonic acid (CSA) or Acetic acid (AcOH)
-
Methanol (MeOH) or a mixture of THF and water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Using CSA: Dissolve the TBS-protected alcohol (1.0 equiv.) in methanol. Add a catalytic amount of CSA (e.g., 10 mol%).[4]
-
Using Acetic Acid: Alternatively, dissolve the substrate in a 4:1:1 (v/v/v) mixture of acetic acid, THF, and water.[4]
-
Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from minutes to several hours depending on the chosen acid and substrate.[4]
-
Once the reaction is complete, dilute with dichloromethane and quench by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
The following diagram illustrates a typical workflow for silyl ether deprotection.
Caption: General workflow for silyl ether deprotection.
Selective Deprotection Strategies
The varying stabilities of silyl ethers allow for their selective removal in the presence of one another.[4][7] For instance, a less hindered or more labile silyl group like TMS or TES can often be cleaved without affecting a bulkier group such as TBS or TIPS on the same molecule.[3][7] This is typically achieved by carefully controlling the reaction conditions, such as the choice of reagent, temperature, and reaction time.[4] As an example, a primary TBS ether can be selectively deprotected in the presence of a secondary or tertiary TBS ether, or even in the presence of a more robust silyl group like TBDPS, by using milder acidic conditions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle in RNA Synthesis: TBS-Protected vs. TOM-Protected Phosphoramidites
For researchers, scientists, and drug development professionals embarking on the synthesis of RNA oligonucleotides, the choice of 2'-hydroxyl protecting group on the phosphoramidite (B1245037) monomers is a critical decision that significantly impacts the efficiency, purity, and overall cost of the process. The two most prevalent protecting groups currently employed are tert-butyldimethylsilyl (TBS) and triisopropylsilyloxymethyl (TOM). This guide provides a comprehensive cost-benefit analysis of TBS- and TOM-protected phosphoramidites, supported by experimental data, to inform the selection process for your specific research and development needs.
Executive Summary
TOM-protected phosphoramidites generally exhibit superior performance in RNA synthesis, particularly for longer oligonucleotides, due to their higher coupling efficiency and the prevention of isomeric impurities. This translates to higher purity of the final product. While TBS-protected phosphoramidites have been the traditional workhorse and may present a lower initial per-gram cost for the monomers, the downstream expenses associated with lower yields, more complex purification, and potential for batch failure, especially with long sequences, can offset this initial saving. The choice between TBS and TOM protection ultimately hinges on a balance between the upfront cost of reagents and the desired purity, yield, and length of the target RNA oligonucleotide.
Performance and Experimental Data
The primary advantage of TOM-protected phosphoramidites lies in the reduced steric hindrance afforded by the oxymethyl spacer, which distances the bulky triisopropylsilyl group from the reaction center. This structural feature leads to a more efficient coupling reaction compared to the bulkier TBS group, which is directly attached to the 2'-oxygen.
A notable issue with TBS protection is the potential for 2'- to 3'-silyl migration under basic conditions, which can lead to the formation of non-biological 2'-5' phosphodiester linkages in the final RNA product.[1][2][3] The acetal (B89532) linkage of the TOM group is stable under these conditions and thus prevents this undesirable isomerization.[1][2][3]
Experimental data from Glen Research demonstrates the practical impact of these differences. In a study comparing the synthesis of a 100-mer oligonucleotide, the use of TOM-protected phosphoramidites resulted in a crude product purity of 33%, whereas the TBS-protected counterparts yielded a crude purity of 27%.[4]
Table 1: Performance Comparison of TBS- vs. TOM-Protected Phosphoramidites
| Parameter | TBS-Protected Phosphoramidites | TOM-Protected Phosphoramidites | Benefit of TOM Protection |
| Coupling Efficiency | Good, but can be sterically hindered, especially with longer oligos.[4] | Excellent, due to reduced steric hindrance from the silyl (B83357) group.[3][4][5] | Higher yield of full-length product, especially for long RNA sequences. |
| Coupling Time | Longer, typically up to 6 minutes. | Shorter, can be as low as 3 minutes with a more active activator like BTT.[6] | Increased synthesis speed and throughput. |
| 2'- to 3'-Silyl Migration | Prone to migration under basic conditions, leading to 2'-5' linkages.[2][3] | Migration is prevented by the stable acetal linkage.[1][2][3] | Higher purity and biological activity of the final RNA product. |
| Crude Purity (100-mer) | ~27%[4] | ~33%[4] | Easier purification and higher final yield of pure product. |
| Monomer Stability | Generally stable. | Generally stable. | - |
| Deprotection | Requires a fluoride (B91410) source (e.g., TBAF or TEA·3HF).[7][8] | Requires a fluoride source (e.g., TEA·3HF).[2][8] | Deprotection protocols are well-established for both. |
Cost Analysis
A direct cost comparison of the phosphoramidite monomers reveals that TBS-protected amidites are generally less expensive on a per-gram basis. However, a comprehensive cost-benefit analysis must also consider the downstream costs associated with yield, purity, and potential for failed syntheses.
Table 2: Illustrative Cost Comparison of Phosphoramidites and Reagents
| Reagent | TBS-Protected (Illustrative Price) | TOM-Protected (Illustrative Price) | Notes |
| A-CE Phosphoramidite (1g) | ~$200 - $300 | ~$350 - $450 | Prices are estimates and vary significantly by supplier and purity grade. |
| C-CE Phosphoramidite (1g) | ~$200 - $300 | ~$350 - $450 | |
| G-CE Phosphoramidite (1g) | ~$200 - $300 | ~$350 - $450 | |
| U-CE Phosphoramidite (1g) | ~$200 - $300 | ~$350 - $450 | |
| Deprotection Reagents | Aqueous Ammonia (B1221849)/Ethanol (B145695), TBAF in THF | AMA or EMAM, TEA·3HF in DMSO | The cost of deprotection reagents can also contribute to the overall cost. |
While the initial investment in TOM-protected phosphoramidites is higher, the increased yield of the desired full-length oligonucleotide can lead to a lower cost per mole of purified RNA, especially for long and complex sequences. The higher purity of the crude product obtained with TOM amidites can also reduce the time and cost associated with HPLC purification.
Experimental Protocols
The following are generalized protocols for the synthesis and deprotection of RNA oligonucleotides using TBS- and TOM-protected phosphoramidites.
Solid-Phase Oligonucleotide Synthesis (Common for both TBS and TOM)
The synthesis of RNA oligonucleotides using both TBS and TOM-protected phosphoramidites follows a standard cycle on an automated DNA/RNA synthesizer.
Deprotection Protocol for TBS-Protected Oligonucleotides
-
Cleavage and Base Deprotection: The solid support is treated with a mixture of concentrated aqueous ammonia and ethanol (3:1 v/v) at 55°C for 1-8 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.[7]
-
2'-TBS Group Removal: The resulting solution is dried, and the residue is treated with 1M tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) at room temperature for 12-24 hours.[7] Alternatively, triethylamine (B128534) trihydrofluoride (TEA·3HF) can be used.[8]
-
Quenching and Desalting: The reaction is quenched, and the deprotected oligonucleotide is desalted using techniques such as ethanol precipitation or size-exclusion chromatography.
Deprotection Protocol for TOM-Protected Oligonucleotides
-
Cleavage and Base Deprotection: The solid support is treated with a mixture of ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1 v/v) at 65°C for 10 minutes. For longer oligonucleotides, ethanolic methylamine/aqueous methylamine (EMAM) can be used at room temperature overnight.[2]
-
2'-TOM Group Removal: The oligonucleotide is dissolved in anhydrous DMSO, and triethylamine trihydrofluoride (TEA·3HF) and triethylamine (TEA) are added. The mixture is heated at 65°C for 2.5 hours.[2]
-
Quenching and Purification: The reaction is quenched with an appropriate buffer, and the deprotected oligonucleotide is purified, for example, using a Glen-Pak™ RNA purification cartridge.[2]
Conclusion and Recommendations
The selection between TBS- and TOM-protected phosphoramidites should be guided by the specific requirements of the RNA synthesis project.
-
For short oligonucleotides (e.g., < 40 bases) where cost is a primary concern and high purity is not critical, TBS-protected phosphoramidites may be a suitable option. The lower initial cost of the monomers can be advantageous for routine applications.
-
For the synthesis of long RNA oligonucleotides (e.g., > 40 bases), or when high purity and sequence fidelity are paramount, TOM-protected phosphoramidites are the recommended choice. The higher coupling efficiency and prevention of isomeric impurities lead to a superior final product and can ultimately be more cost-effective by reducing purification efforts and avoiding the costs associated with failed syntheses.
For researchers in drug development and other demanding applications, the enhanced performance and reliability of TOM-protected phosphoramidites will likely outweigh the higher initial monomer cost, making them the more prudent investment for achieving high-quality, biologically active RNA oligonucleotides.
References
- 1. Macrogen Online Sequencing Order System [dna.macrogen-singapore.com]
- 2. ntsbio.com [ntsbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. ntsbio.com [ntsbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Oligo Cost Calculator – Sierra BioSystems Inc. [sierrabio.com]
- 8. Retrogen Inc. - Site [order.retrogen.com]
TOM Protecting Group: A Superior Choice for Long RNA Synthesis Over TBS
In the intricate process of solid-phase RNA synthesis, the choice of the 2'-hydroxyl protecting group is a critical determinant of success, profoundly impacting the yield, purity, and overall efficiency of synthesizing long-chain ribonucleic acids. For researchers, scientists, and professionals in drug development, a thorough understanding of the available protecting groups is paramount. This guide provides a detailed, data-driven comparison between the traditional tert-butyldimethylsilyl (TBS) group and the more advanced triisopropylsilyloxymethyl (TOM) group, demonstrating the significant advantages of the latter, particularly for the synthesis of long RNA oligonucleotides.
The TOM protecting group consistently outperforms the TBS group in key aspects of RNA synthesis. The primary advantage of the TOM group is its reduced steric hindrance, which facilitates higher coupling efficiencies and allows for significantly shorter coupling times.[1] This is especially crucial in the synthesis of long RNA molecules, where the cumulative effect of high coupling efficiency directly translates to a higher yield of the desired full-length product.[2] Furthermore, the unique acetal (B89532) linkage of the TOM group fundamentally prevents the 2' to 3' silyl (B83357) migration that can occur with TBS groups under basic conditions, thereby averting the formation of non-biological 2'-5' phosphodiester linkages.[3][4]
Performance Data: TOM vs. TBS
The quantitative differences in performance between TOM and TBS protecting groups are summarized below, highlighting the superior efficiency of the TOM group in critical synthesis parameters.
| Performance Metric | TBS Protecting Group | TOM Protecting Group | Advantage of TOM |
| Average Coupling Efficiency | 98.5–99% | >99.4%[5] | Higher efficiency leads to significantly better yields for long RNA. |
| Typical Coupling Time | Up to 6 minutes[3] | ~2.5 - 3 minutes[1][4] | Increased synthesis speed and higher throughput. |
| Steric Hindrance | High[3] | Low[1][3] | Facilitates more efficient and complete coupling reactions. |
| Crude Purity (100mer example) | ~27%[2] | ~33%[2] | Higher initial purity simplifies downstream purification processes. |
| 2' to 3' Isomerization | Prone to migration under basic conditions.[3][4] | Stable, prevents migration.[3][4] | Ensures the formation of biologically active 3'-5' linkages. |
The Chemistry Behind the Advantage
The structural differences between the TOM and TBS protecting groups are central to their divergent performances in RNA synthesis. The TBS group is directly attached to the 2'-hydroxyl, creating significant steric bulk in proximity to the reaction center. In contrast, the TOM group incorporates an oxymethyl spacer, which distances the bulky triisopropylsilyl group from the 2'-oxygen, thereby reducing steric hindrance.[2] This seemingly subtle modification has a profound impact on the kinetics and efficiency of the phosphoramidite (B1245037) coupling reaction.
Experimental Protocols
The following are generalized protocols for the solid-phase synthesis of RNA using TOM and TBS-protected phosphoramidites. These protocols outline the key steps and highlight the differences in reaction conditions.
Solid-Phase RNA Synthesis Workflow
The automated synthesis of RNA on a solid support follows a cyclical four-step process for each nucleotide addition: detritylation, coupling, capping, and oxidation.
Synthesis and Deprotection Protocols
Synthesis using TOM-protected Monomers:
-
Synthesis Cycle:
-
Cleavage and Deprotection:
-
Base and Phosphate Protecting Group Removal: The support is treated with a solution of ammonium (B1175870) hydroxide/methylamine (B109427) (AMA) for 10 minutes at 65°C or ethanolic methylamine (EMAM) for 6 hours at 35°C.[4] This step also cleaves the RNA from the solid support.
-
2'-O-TOM Group Removal: The TOM groups are removed by treating the oligonucleotide with 1 M tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF).[1][3]
-
Synthesis using TBS-protected Monomers:
-
Synthesis Cycle:
-
Cleavage and Deprotection:
-
Base and Phosphate Protecting Group Removal: The support is treated with a mixture of concentrated aqueous ammonia (B1221849) and ethanol (B145695) (3:1) and heated at 55°C for one hour.[3]
-
2'-O-TBS Group Removal: The TBS groups are removed using a fluoride ion source, typically tetrabutylammonium fluoride (TBAF) in THF.[3]
-
Conclusion
For the synthesis of long RNA oligonucleotides, where high fidelity and overall yield are paramount, the TOM protecting group offers clear and significant advantages over the more traditional TBS group. The reduced steric hindrance of the TOM group leads to higher coupling efficiencies and shorter reaction times, culminating in a higher yield and purity of the final full-length RNA product.[1] While TBS chemistry is well-established, the superior performance and reliability of TOM-protected monomers make them the preferred choice for demanding RNA synthesis applications in research and therapeutic development.
References
A Comparative Guide to the Stability of TBS and Other 2'-Hydroxyl Protecting Groups
In the realm of organic synthesis, particularly in the context of nucleoside and nucleotide chemistry, the selective protection of the 2'-hydroxyl group is a critical step to achieve desired chemical transformations. The tert-butyldimethylsilyl (TBS) group is a widely utilized protecting group for this purpose. This guide provides an objective comparison of the stability of the TBS group against other common 2'-hydroxyl protecting groups, namely tert-butyldiphenylsilyl (TBDPS), triisopropylsilyl (TIPS), and triisopropylsilyloxymethyl (TOM). The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate protecting group for their specific synthetic needs.
Relative Stability of Silyl (B83357) Protecting Groups
The stability of silyl ethers is predominantly influenced by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups offer greater stability by impeding the approach of reagents that would cleave the silicon-oxygen bond. The general order of stability for common silyl ethers has been established under both acidic and basic conditions.
Under acidic conditions, the stability of silyl ethers increases significantly with steric hindrance. The relative order of resistance to acid-catalyzed hydrolysis is as follows: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS/TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[1][2]
In basic media, the trend is similar, with bulkier groups providing greater stability. The relative order of resistance to base-catalyzed hydrolysis is: TMS < TES < TBDMS ≈ TBDPS < TIPS.[1][2]
Data Presentation: Comparison of 2'-Hydroxyl Protecting Groups
The following table summarizes the key characteristics and relative stabilities of the discussed 2'-hydroxyl protecting groups.
| Protecting Group | Abbreviation | Relative Stability to Acid[3] | Relative Stability to Base[3] | Key Features & Deprotection Conditions |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 | Good general-purpose protecting group with moderate stability. Cleaved by fluoride (B91410) ions (e.g., TBAF), strong acids, or specific Lewis acids.[4][5] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Offers significantly higher stability towards acidic conditions compared to TBS.[1] Cleaved by fluoride ions, though typically at a slower rate than TBS.[4] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | More stable than TBS under both acidic and basic conditions due to greater steric hindrance.[1][3] Cleaved by fluoride ions, often requiring longer reaction times or harsher conditions than TBS.[4] |
| Triisopropylsilyloxymethyl | TOM | Qualitatively stable to weakly acidic conditions[1] | Qualitatively stable to basic conditions[1] | Designed for RNA synthesis to minimize steric hindrance and prevent 2' to 3' migration.[4][6] Deprotected using fluoride reagents (e.g., TBAF, TEA·3HF) or amine-based solutions (e.g., AMA, EMAM).[6][7] |
Relative stability values are in comparison to the Trimethylsilyl (TMS) group, which is assigned a value of 1.
Experimental Protocols
Detailed methodologies for the protection of a 2'-hydroxyl group with TBS and the deprotection of both TBS and TOM groups are provided below.
Protocol 1: Protection of a 2'-Hydroxyl Group with tert-Butyldimethylsilyl Chloride (TBSCl)
Objective: To selectively protect the 2'-hydroxyl group of a ribonucleoside.
Materials:
-
Ribonucleoside (e.g., Uridine)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ribonucleoside (1.0 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents) to the solution and stir until fully dissolved.
-
Add TBSCl (1.1 equivalents) in one portion to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the 2'-O-TBS protected ribonucleoside.
Protocol 2: Deprotection of a 2'-O-TBS Group using Tetrabutylammonium Fluoride (TBAF)
Objective: To remove the TBS protecting group from a 2'-hydroxyl function.
Materials:
-
2'-O-TBS protected compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2'-O-TBS protected compound (1.0 equivalent) in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The deprotection is typically rapid.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting alcohol by flash column chromatography if necessary.
Protocol 3: Deprotection of a 2'-O-TOM Group in the Context of RNA Synthesis
Objective: To remove the TOM protecting group from a synthetic oligoribonucleotide.
Materials:
-
TOM-protected oligoribonucleotide on solid support
-
Ammonium hydroxide/methylamine solution (AMA) OR Triethylamine (B128534) trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., DMSO)
Procedure using AMA (for cleavage from support and removal of base/phosphate protecting groups): [6]
-
Transfer the solid support containing the synthesized RNA to a sealable vial.
-
Add the AMA solution (e.g., 1.5 mL) to the vial.
-
Seal the vial and incubate at a specified temperature and duration (e.g., 10 minutes at 65°C) to cleave the oligonucleotide from the support and remove other protecting groups.[6]
-
Cool the vial and carefully open it.
Procedure for 2'-O-TOM deprotection using TEA·3HF: [6]
-
After cleavage from the support and removal of other protecting groups, dissolve the crude RNA oligonucleotide in anhydrous DMSO.
-
Add triethylamine (TEA) to the solution.
-
Add TEA·3HF and heat the mixture (e.g., at 65°C for 2.5 hours).[6]
-
Following the reaction, quench the mixture with an appropriate buffer and proceed with purification (e.g., using a Glen-Pak RNA cartridge).[6]
Mandatory Visualization
The following diagrams illustrate the general workflow for evaluating the stability of a 2'-hydroxyl protecting group and the logical relationship between different silyl protecting groups based on their stability.
References
Performance Showdown: A Comparative Guide to TBS-rG(Ac) from Commercial Suppliers
For Immediate Release
In the intricate world of RNA synthesis, the quality of protected ribonucleosides is paramount to the success of oligonucleotide manufacturing. This guide offers a comprehensive comparison of N-Acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]guanosine, commonly known as TBS-rG(Ac) (CAS No. 1256468-15-1), from various commercial suppliers. This crucial building block, an acetylated guanosine (B1672433) ribonucleotide featuring a tert-butyldimethylsilyl (TBS) protecting group, is a key component for researchers and professionals in drug development and molecular biology.
While direct head-to-head performance data from suppliers is not always publicly available, this guide outlines the critical performance indicators and provides standardized experimental protocols for their evaluation. This framework empowers researchers to make informed decisions when selecting a supplier for this essential reagent.
Key Performance Indicators: A Comparative Table
The performance of TBS-rG(Ac) from different suppliers can be evaluated based on several key parameters. Researchers are encouraged to request certificates of analysis or perform in-house testing based on the metrics outlined below.
| Performance Parameter | Description | Ideal Specification | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | The percentage of the desired TBS-rG(Ac) molecule in the supplied product, as determined by High-Performance Liquid Chromatography. Higher purity minimizes the incorporation of incorrect bases during RNA synthesis. | >98% | Data not publicly available | Data not publicly available | Data not publicly available |
| Identity (¹H NMR) | Confirmation of the chemical structure and the presence of all protecting groups (TBS, Acetyl, DMT) using Nuclear Magnetic Resonance spectroscopy. | Spectrum conforms to the expected structure of C₃₉H₄₇N₅O₈Si. | Data not publicly available | Data not publicly available | Data not publicly available |
| Coupling Efficiency | The percentage of successful reactions at each step of oligonucleotide synthesis where TBS-rG(Ac) is added to the growing RNA chain. This directly impacts the yield of the full-length product.[1] | >99% per coupling step. | Data not publicly available | Data not publicly available | Data not publicly available |
| Deprotection Efficiency | The completeness of removal of the TBS and acetyl protecting groups after RNA synthesis. Incomplete deprotection can affect the structure and function of the final RNA molecule.[2][3][4] | Complete removal under standard deprotection conditions. | Data not publicly available | Data not publicly available | Data not publicly available |
| Moisture Content | The amount of water present in the product. High moisture content can negatively impact the stability and reactivity of the phosphoramidite (B1245037). | <0.5% | Data not publicly available | Data not publicly available | Data not publicly available |
| Solubility | The ability of the compound to dissolve in appropriate solvents for RNA synthesis (e.g., acetonitrile). Poor solubility can lead to issues with reagent delivery during automated synthesis. | Clear solution at the recommended concentration. | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The table is presented as a template for comparison. Researchers should seek specific data from suppliers or perform the outlined experimental protocols for a direct comparison.
Experimental Protocols
To ensure a standardized evaluation of TBS-rG(Ac) from different suppliers, the following experimental protocols are recommended.
Purity and Identity Verification
a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method separates TBS-rG(Ac) from any impurities, allowing for quantification of its purity.
-
Column: A reverse-phase C18 column is typically used.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) formate) is commonly employed.[6]
-
Detection: UV absorbance is monitored at a wavelength appropriate for the guanosine base (typically around 260 nm).
-
Procedure: A known concentration of the TBS-rG(Ac) sample is injected into the HPLC system. The area of the main peak corresponding to the product is compared to the total area of all peaks to determine the percentage purity.[5]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable solvents.
-
Procedure: The sample is dissolved in the appropriate NMR solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of TBS-rG(Ac), confirming the presence and integrity of the TBS, acetyl, and DMT protecting groups.
Evaluation of Coupling Efficiency in RNA Synthesis
The coupling efficiency is a critical measure of the performance of a phosphoramidite in solid-phase oligonucleotide synthesis.
-
Synthesis: A short, defined RNA sequence is synthesized on an automated DNA/RNA synthesizer.
-
Trityl Cation Assay (Online Monitoring): Most modern synthesizers monitor the release of the dimethoxytrityl (DMT) group at the beginning of each coupling cycle. The absorbance of the resulting trityl cation is proportional to the number of successful couplings in the previous cycle. This provides a real-time, step-wise measure of coupling efficiency.
-
Calculation: The coupling efficiency at each step is calculated based on the amount of trityl cation released. An average coupling efficiency of over 99% is desirable for the synthesis of long oligonucleotides.
Assessment of Deprotection Efficiency
This protocol determines how effectively the protecting groups are removed after the completion of RNA synthesis.
-
Standard Deprotection: The synthesized oligonucleotide is first cleaved from the solid support and the base-protecting groups are removed using a standard aminolysis procedure (e.g., with a mixture of aqueous ammonia (B1221849) and ethanol).
-
TBS Group Removal: The TBS protecting group is typically removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).[3]
-
Analysis: The final deprotected RNA product is analyzed by HPLC or mass spectrometry. The absence of peaks corresponding to incompletely deprotected oligonucleotides indicates high deprotection efficiency.
Visualizing the Workflow
To aid in understanding the critical steps in utilizing TBS-rG(Ac), the following diagrams illustrate the key processes.
Caption: Automated RNA synthesis cycle and deprotection workflow.
Caption: Quality control workflow for incoming TBS-rG(Ac).
By implementing a rigorous and standardized evaluation process, researchers and drug development professionals can ensure the quality and consistency of their RNA synthesis, ultimately contributing to the reliability and reproducibility of their scientific outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Researcher's Guide to Orthogonal Deprotection Strategies: TBS vs. Other Common Protecting Groups
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to success. For drug development professionals and researchers, the ability to selectively unmask one functional group while others remain intact—a concept known as orthogonal deprotection—is a critical tool. This guide provides a comparative analysis of the tert-butyldimethylsilyl (TBS) group against other common alcohol protecting groups, supported by experimental data and detailed protocols to inform your synthetic strategy.
The TBS group is a popular choice for protecting alcohols due to its ease of installation, general stability to a wide range of reaction conditions, and multiple modes of cleavage.[1][2] However, its true power is realized in concert with other protecting groups, allowing for the sequential and selective deprotection of different hydroxyl groups within the same molecule.[3]
The Principle of Orthogonal Deprotection
Orthogonal protection employs a set of protecting groups that can be removed under distinct reaction conditions, without affecting the others.[4][5] This strategy is essential for the synthesis of complex molecules with multiple reactive sites. The stability of a protecting group is often governed by steric and electronic factors, which dictates the conditions required for its removal.
Caption: Logical flow of an orthogonal deprotection strategy.
Comparison of Deprotection Conditions: Silyl (B83357) Ethers
Silyl ethers are a cornerstone of alcohol protection chemistry, with their stability being highly tunable based on the steric bulk of the substituents on the silicon atom.[1] Generally, the order of stability to acidic hydrolysis is TMS < TES < TBS < TIPS < TBDPS.[1] This differential stability allows for selective deprotection.
Selective Deprotection of TBS in the Presence of Other Silyl Ethers
The less hindered TBS group can often be removed under conditions that leave bulkier silyl ethers like TIPS and TBDPS intact. Mild acidic conditions are typically employed for this transformation.[1][6]
| Protecting Group Present | Reagent/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Ref |
| TIPS | Pyridinium p-toluenesulfonate (PPTS) | MeOH | RT | Varies | High | [1] |
| TBDPS | Acetic acid/THF/H₂O (4:1:1) | - | RT | Slow | Selective | [7] |
| TBDPS, TIPS | Hafnium(IV) triflate (0.05-3 mol%) | CH₂Cl₂ | RT | Varies | High | [8] |
| TBDPS | Camphorsulfonic acid (10 mol%) | MeOH/CH₂Cl₂ (1:1) | 0 | 2 h | High | [7] |
Selective Deprotection of Other Silyl Ethers in the Presence of TBS
Conversely, more labile silyl ethers can be cleaved while the more robust TBS group remains.
| Protecting Group to Cleave | Reagent/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Ref |
| TMS | K₂CO₃ | MeOH | RT | Short | High | [9] |
| TES | DIBAL-H | CH₂Cl₂ | -78 to 0 | Varies | High | [10] |
| TES | Catecholborane, Wilkinson's catalyst | THF | RT | Varies | Good | [10] |
Orthogonal Deprotection with Non-Silyl Protecting Groups
A truly versatile synthetic plan often involves protecting groups from different chemical classes. Here, we compare the deprotection of TBS ethers with common non-silyl protecting groups.
Deprotection Conditions for Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal to TBS? |
| Acetate | Ac | K₂CO₃, MeOH; mild base | Yes |
| Benzoate | Bz | K₂CO₃, MeOH; mild base | Yes |
| Benzyl (B1604629) ether | Bn | H₂, Pd/C; dissolving metal reduction | Yes |
| p-Methoxybenzyl ether | PMB | DDQ, CAN; oxidative cleavage | Yes |
| Methoxymethyl ether | MOM | Acid (e.g., HCl, TFA) | Conditions overlap |
| Tetrahydropyranyl ether | THP | Acid (e.g., PPTS, AcOH) | Conditions overlap |
Selective Deprotection Scenarios
The key to orthogonality is the unique reactivity of each protecting group. For instance, the benzyl group is cleaved by hydrogenolysis, conditions to which a TBS ether is completely stable.[9] Conversely, the fluoride-mediated cleavage of a TBS group will not affect a benzyl ether.
Caption: Orthogonal deprotection of TBS and Benzyl ethers.
Experimental Protocols
General Protocol for TBAF Deprotection of a TBS Ether[11]
This protocol serves as a starting point for the cleavage of tert-butyldimethylsilyl (TBS) ethers using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 16 hours depending on the substrate.[11]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alcohol.
Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[11]
Protocol for Selective Acidic Deprotection of a Primary TBS Ether[12]
This protocol is adapted from literature for the selective cleavage of a primary TBS ether in the presence of more sterically hindered silyl ethers.
Materials:
-
Substrate with primary TBS and other silyl ethers
-
Camphorsulfonic acid (CSA) (10 mol%)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected alcohol in a 1:1 mixture of MeOH and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add CSA (0.1 equiv) to the solution.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Protocol for Oxidative Deprotection of a PMB Ether[13]
This method allows for the selective removal of a p-methoxybenzyl (PMB) ether in the presence of a TBS ether.
Materials:
-
Substrate with PMB and TBS ethers
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (or a biphasic DCM/water system)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate (1.0 equiv) in DCM (a biphasic system with water is often used).
-
Add DDQ (1.1-1.5 equiv) to the mixture at room temperature.
-
Stir the reaction vigorously. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General mechanisms for silyl ether deprotection.
By understanding the relative stabilities and specific cleavage conditions for different protecting groups, researchers can design more efficient and elegant synthetic routes. The data and protocols provided herein offer a practical guide for implementing orthogonal strategies involving the versatile TBS protecting group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of TBS-rG(Ac): A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of TBS-rG(Ac) (tert-Butyldimethylsilyl-protected and acetylated guanosine), a common intermediate in oligonucleotide synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for TBS-rG(Ac) and its components. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves.[1] All handling and disposal of TBS-rG(Ac) and its reagents should be conducted in a well-ventilated fume hood.[1]
Core Principle of Disposal: Silyl Ether Cleavage
The primary consideration for the disposal of TBS-rG(Ac) is the cleavage of the tert-butyldimethylsilyl (TBS) ether protecting group. TBS ethers are known to be stable under aqueous basic conditions but can be cleaved using acidic solutions or a fluoride (B91410) ion source.[2] The most common and effective method for the removal of TBS groups is through the use of tetra-n-butylammonium fluoride (TBAF).[3][4][5]
Summary of Components and Disposal Considerations
| Component | Chemical Nature | Primary Hazard | Recommended Disposal Method |
| TBS-rG(Ac) | Silyl ether, protected nucleoside | Potential irritant, moisture sensitive | Chemical degradation via hydrolysis followed by disposal as hazardous waste. |
| Guanosine (B1672433) | Deprotected nucleoside | Generally low hazard | Dispose of as non-hazardous or hazardous chemical waste per local regulations. |
| Polysiloxanes | Byproduct of hydrolysis | Generally low hazard, persistent | Collect in the organic waste stream for incineration.[1] |
| TBAF Solution | Fluoride salt in organic solvent | Toxic, corrosive | Neutralize and dispose of as hazardous waste according to institutional guidelines. |
| Organic Solvents | (e.g., THF, DMF) | Flammable, irritant | Collect in a designated solvent waste container for proper disposal. |
Experimental Protocol for TBS-rG(Ac) Disposal
This protocol details the chemical degradation of TBS-rG(Ac) into its constituent parts, rendering it suitable for routine chemical waste streams.
Objective: To deprotect the TBS ether of TBS-rG(Ac) using tetra-n-butylammonium fluoride (TBAF), followed by the separation and disposal of the resulting products.
Materials:
-
TBS-rG(Ac) waste
-
Tetrahydrofuran (THF), anhydrous
-
1M solution of tetra-n-butylammonium fluoride (TBAF) in THF
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Appropriately labeled waste containers
Procedure:
-
Dissolution: In a fume hood, dissolve the TBS-rG(Ac) waste in a minimal amount of anhydrous THF in a suitable reaction vessel.
-
Deprotection: To the stirred solution, add 1.5 equivalents of a 1.0 M TBAF solution in THF at room temperature.[4]
-
Reaction Monitoring: Stir the mixture and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. This can take from a few hours to overnight, depending on the specific substrate.[3]
-
Quenching: Once the reaction is complete, carefully add water to quench the reaction.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate.[4]
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining TBAF and water-soluble byproducts.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Waste Segregation and Disposal:
-
Aqueous Layer: The aqueous layer, containing the deprotected guanosine analog and residual TBAF, should be collected as hazardous aqueous waste.
-
Organic Layer: The concentrated organic layer, containing the polysiloxane byproducts, should be collected as hazardous organic waste.[1]
-
Empty Containers: Decontaminate any empty containers that held TBS-rG(Ac) before disposal or reuse.[6]
-
Disposal Workflow Diagram
Caption: Workflow for the chemical degradation and disposal of TBS-rG(Ac).
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of TBS-rG(Ac), contributing to a safer research environment and minimizing environmental impact. Always consult your institution's specific waste disposal guidelines.
References
Essential Safety and Handling of TBS-rG(Ac) for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE) required when working with TBS-rG(Ac) (tert-Butyldimethylsilyl-protected and acetylated ribonucleoside guanosine), including detailed operational and disposal plans.
Hazard Assessment of Components
The safe handling procedures for TBS-rG(Ac) are predicated on the known risks of its synthetic precursors.
-
tert-Butyldimethylsilyl Chloride (TBDMS-Cl): This compound is a flammable solid and is corrosive, causing severe burns to the skin and eyes.[1][2][3][4] It is also sensitive to moisture.[1]
-
Imidazole (B134444): Used as a catalyst in silylation, imidazole is harmful if swallowed and can cause severe skin burns and eye damage.[5][6] It is also suspected of damaging fertility or the unborn child.[5]
-
Guanosine (B1672433): The core nucleoside is generally considered to have low toxicity but may cause skin, eye, and respiratory irritation.[7][8]
-
Acetylated Nucleosides: Specific toxicological data for acetylated guanosine is limited, but it is prudent to handle it as a compound of unknown toxicity and to prevent direct contact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling TBS-rG(Ac) and its precursors.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of corrosive and irritating chemicals.[1][2][5][6][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact with corrosive and potentially toxic substances.[1][2][5][6][9] |
| Body Protection | Flame-retardant lab coat worn over personal clothing. | Protects against splashes and potential fire hazards from flammable reagents.[1][2][3][4] |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of dust from solid reagents and vapors from solvents. |
Operational Plan for Safe Handling
A step-by-step approach ensures that safety is maintained throughout the entire workflow, from receiving the chemical to its final disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store TBS-rG(Ac) in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed to prevent moisture exposure.
2. Preparation and Weighing:
-
All handling of solid TBS-rG(Ac) and its precursors must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material and avoid generating dust.
3. Experimental Use:
-
When setting up a reaction, ensure all glassware is dry to prevent reaction with moisture-sensitive compounds.
-
Add reagents slowly and in a controlled manner.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
Keep an appropriate fire extinguisher readily accessible.
4. Post-Experiment Work-up:
-
Quench any reactive materials carefully according to established laboratory procedures.
-
Separate waste streams for proper disposal.
Disposal Plan
Proper waste management is critical to ensure laboratory and environmental safety.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Organic Solvents: Collect in a designated, labeled container for flammable organic waste.
-
Aqueous Waste: Neutralize any acidic or basic aqueous waste before collecting it in a designated aqueous waste container.
-
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste.
Below is a visual representation of the safe handling workflow for TBS-rG(Ac).
Caption: Workflow for the safe handling of TBS-rG(Ac).
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. westliberty.edu [westliberty.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemstock.ae [chemstock.ae]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. isotope.com [isotope.com]
- 8. carlroth.com [carlroth.com]
- 9. biomedicadiagnostics.com [biomedicadiagnostics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
